H-Glu-OtBu
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAQMUAKTNUNLN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963342 | |
| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45120-30-7, 25456-75-1 | |
| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45120-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl L-glutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025456751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,1-Dimethylethyl) hydrogen L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4S)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
H-Glu-OtBu: A Technical Guide for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) is a pivotal protected amino acid derivative indispensable in the field of peptide synthesis. Its strategic application is fundamental to the successful assembly of complex peptide chains, preventing undesirable side reactions and ensuring the fidelity of the final product. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use in both solid-phase and solution-phase peptide synthesis, and its relevance in the context of biological signaling pathways.
Core Concepts: The Role of Side-Chain Protection in Peptide Synthesis
In peptide synthesis, the controlled and sequential formation of amide bonds between amino acids is paramount. Amino acids, being bifunctional with both an amino group and a carboxylic acid group, require a strategy of temporary protection of reactive functionalities to prevent random polymerization and side reactions. Furthermore, trifunctional amino acids, such as glutamic acid with its side-chain carboxylic acid, necessitate an additional layer of protection.
This compound, chemically known as L-Glutamic acid 5-tert-butyl ester, is a derivative of glutamic acid where the γ-carboxyl group of the side chain is protected as a tert-butyl (OtBu) ester.[1] This protection is crucial as it prevents the side-chain carboxyl group from participating in the peptide bond formation during the coupling steps. The OtBu group is favored for its stability under the basic conditions used for the removal of the N-terminal Fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern solid-phase peptide synthesis (SPPS).[2] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), concurrently with the cleavage of the peptide from the solid support.[2][3] This orthogonality in protection and deprotection strategies is a key principle in efficient and precise peptide synthesis.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound and its commonly used N-protected derivatives is essential for their proper handling, storage, and application in synthetic protocols. The following tables summarize key quantitative data for these compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 45120-30-7 |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 140 °C |
| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
Table 2: Physicochemical Properties of N-Protected this compound Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Fmoc-Glu(OtBu)-OH | 71989-18-9 | C₂₈H₃₃NO₆ | 481.57 |
| Boc-Glu(OtBu)-OH | 24277-39-2 | C₁₄H₂₅NO₆ | 303.35 |
| Z-Glu(OtBu)-OH | 3886-08-6 | C₁₇H₂₃NO₆ | 337.37 |
Experimental Protocols
The following are detailed methodologies for the incorporation of a glutamic acid residue into a peptide chain using this compound derivatives in both solid-phase and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N'-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (of the resin or the preceding amino acid):
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (the resin beads should remain colorless).
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and then dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solution-Phase Peptide Synthesis: Dipeptide Formation
This protocol describes the synthesis of a protected dipeptide, for example, Z-Glu(OtBu)-Ala-OMe, by coupling Z-Glu(OtBu)-OH with L-Alanine methyl ester hydrochloride.
Materials:
-
Z-Glu(OtBu)-OH
-
H-Ala-OMe·HCl (L-Alanine methyl ester hydrochloride)
-
Coupling reagents: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole)
-
Base: NMM (N-Methylmorpholine)
-
Solvents: Anhydrous DCM, DMF
-
Saturated sodium bicarbonate solution, water, brine
-
Anhydrous sodium sulfate
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.1 equivalents) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes.
-
-
Coupling Reaction:
-
To the neutralized amino acid ester solution, add Z-Glu(OtBu)-OH (1.0 equivalent) and HOBt (1.2 equivalents).
-
Add a solution of DCC (1.1 equivalents) in DCM to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
-
Combine the filtrate and washings.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure protected dipeptide.
-
Signaling Pathways and Biological Relevance
Peptides containing glutamic acid residues, synthesized using this compound, play crucial roles in a myriad of biological processes. One prominent example is their involvement in the regulation of Glucagon-like peptide-1 (GLP-1) secretion. GLP-1 is an incretin (B1656795) hormone that is vital for glucose homeostasis, and its secretion is stimulated by nutrients, including amino acids.
This diagram illustrates a simplified signaling cascade where the amino acid glutamine, a component of many peptides, binds to G-protein coupled receptors (GPCRs) on the surface of intestinal L-cells. This binding event initiates a downstream signaling cascade involving the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of GLP-1 containing vesicles with the cell membrane, resulting in the secretion of GLP-1. The synthesis of GLP-1 and its analogues, which are used in the treatment of type 2 diabetes, often relies on the incorporation of glutamic acid residues using this compound.
References
H-Glu-OtBu chemical structure and properties
An In-depth Technical Guide to L-Glutamic Acid α-tert-butyl Ester (H-Glu-OtBu)
Introduction
L-Glutamic acid α-tert-butyl ester, commonly referred to as this compound, is a pivotal protected amino acid derivative employed extensively in the fields of peptide chemistry and pharmaceutical development. Its unique structural features make it an essential building block in the synthesis of complex peptides, including therapeutically significant molecules like GLP-1 receptor agonists. The strategic placement of a tert-butyl ester group on the alpha-carboxyl function of glutamic acid prevents its participation in undesired side reactions during peptide chain elongation.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
It is crucial to distinguish this compound (the α-ester) from its isomer, L-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH). The latter has the tert-butyl group protecting the side-chain carboxyl group and is also widely used in peptide synthesis.[1][3][4] This guide focuses on the α-ester, this compound, with CAS number 45120-30-7.[5][6][7]
Chemical Structure and Properties
This compound is a derivative of the non-essential amino acid L-glutamic acid. The tert-butyl ester protecting group at the α-carboxyl position allows for controlled, regioselective peptide bond formation at the free amino group.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | References |
| CAS Number | 45120-30-7 | [5][6][7][8] |
| Synonyms | L-Glutamic acid 1-tert-butyl ester, (S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid | [6][7][8] |
| Molecular Formula | C₉H₁₇NO₄ | [5][6][7][8] |
| Molecular Weight | 203.24 g/mol | [5][6][8] |
| Appearance | White to off-white solid powder | [6][8] |
| Melting Point | 140 °C / 182 °C | [6][9] |
| Boiling Point | 326.8 ± 32.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Optical Rotation | +14.4° (c=0.01 g/mL in H₂O) | [8] |
| Purity | ≥98.0% (by NMR) | [8] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water. | [9][10] |
| Storage | Store sealed in a cool, dry place. Long-term storage at -20°C is recommended. | [6][8] |
Applications in Peptide Synthesis
This compound is a critical raw material for the synthesis of peptide-based active pharmaceutical ingredients (APIs). Its primary application is in solid-phase peptide synthesis (SPPS) and liquid-phase synthesis.
-
Protected Building Block : The tert-butyl group serves as a stable protecting group for the α-carboxyl function, preventing self-polymerization and enabling the sequential addition of other amino acids to the N-terminus.[1]
-
GLP-1 Receptor Agonists : It is an important synthetic raw material for blockbuster drugs such as Semaglutide and Liraglutide, which are used in the treatment of type 2 diabetes and obesity.[2][6]
Below is a diagram illustrating the logical workflow of incorporating an amino acid like this compound into a growing peptide chain during solid-phase peptide synthesis.
Experimental Protocols
Detailed and reproducible experimental protocols are vital for the successful application of this compound.
Protocol 1: Synthesis of this compound (Liquid-Phase Method)
This protocol is adapted from a patented liquid-phase synthesis method and provides a high-yield route to the target compound.[2]
Materials:
-
L-glutamic acid-gamma-methyl ester
-
Reaction solvent (e.g., Dioxane)
-
Acid catalyst (e.g., Sulfuric acid)
-
N-(Benzyloxycarbonyloxy)succinimide (Cbz-Osu)
-
Catalyst for hydrogenolysis (e.g., Palladium on carbon, Pd/C)
-
tert-Butanol or an equivalent tert-butylating agent
Methodology:
-
Esterification: React L-glutamic acid-gamma-methyl ester with a tert-butylating agent in a suitable solvent under acidic catalysis to form the α-tert-butyl ester intermediate.
-
N-Protection: React the intermediate from step 1 with Cbz-Osu to protect the amino group, yielding an N-Cbz protected di-ester.
-
Selective Hydrolysis: Perform a selective hydrolysis reaction on the product from step 2 to cleave the γ-methyl ester, resulting in the N-Cbz protected α-tert-butyl ester.
-
Hydrogenolysis (Deprotection): Carry out hydrogenolysis on the intermediate from step 3 using a catalyst like Pd/C to remove the Cbz protecting group from the amino terminus.
-
Isolation: After the reaction is complete, the catalyst is filtered off, and the final product, L-glutamic acid-α-tert-butyl ester (this compound), is isolated and purified, typically through crystallization or chromatography.
Protocol 2: Dipeptide Synthesis using this compound in SPPS
This protocol provides a general procedure for coupling this compound with an N-terminally protected amino acid attached to a solid support.
Materials:
-
Fmoc-protected amino acid loaded on a solid support (e.g., Fmoc-Gly-Wang resin)
-
Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF, Dichloromethane (DCM)
Methodology:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add the deprotection solution (20% piperidine in DMF) to the resin, and agitate for 20 minutes to remove the Fmoc group from glycine. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Coupling:
-
In a separate vial, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resulting dipeptide on the resin is H-Glu(OtBu)-Gly-Wang resin.
-
Confirmation: A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
Biological Context: Enabling Bioactive Peptides
This compound is not biologically active itself. Its significance lies in its role as a key intermediate for synthesizing peptides that regulate critical biological pathways.[11] For instance, GLP-1 receptor agonists synthesized using this compound mimic the action of the endogenous hormone GLP-1, which potentiates insulin (B600854) secretion in a glucose-dependent manner.
The diagram below illustrates the simplified signaling pathway initiated by a GLP-1 analog upon binding to its receptor on a pancreatic β-cell.
References
- 1. nbinno.com [nbinno.com]
- 2. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. This compound | Derivatives for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 7. peptide.com [peptide.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chembk.com [chembk.com]
- 10. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. medchemexpress.com [medchemexpress.com]
L-Glutamic Acid 5-tert-butyl Ester: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and critical functions of L-Glutamic acid 5-tert-butyl ester in modern chemical and pharmaceutical research.
L-Glutamic acid 5-tert-butyl ester, also known as H-Glu(OtBu)-OH, is a pivotal derivative of the nonessential amino acid L-glutamic acid.[1] Its primary role in scientific research and industrial applications is that of a protected building block, indispensable for the intricate processes of peptide synthesis and the development of novel therapeutics.[2] The strategic placement of a tert-butyl group on the side-chain carboxyl function provides a crucial protective element, enabling chemists to direct reactions with high specificity and efficiency.[3]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and key applications of L-Glutamic acid 5-tert-butyl ester, tailored for professionals in the fields of chemical synthesis and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of L-Glutamic acid 5-tert-butyl ester is presented in the table below, offering a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₄ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 182°C (lit.)[4] |
| Optical Rotation [α]D²⁰ | -4.5° to -8.8° (c=1 in 80% acetic acid or methanol)[3] |
| Solubility | Sparingly soluble in water; practically insoluble in ethanol (B145695) or ether.[1][4] |
| Storage Temperature | 2-8°C[4] |
| CAS Number | 2419-56-9 |
Core Function: A Protecting Group in Synthesis
The principal function of L-Glutamic acid 5-tert-butyl ester lies in its role as a protected amino acid derivative for synthesis. In peptide synthesis, the tert-butyl ester group on the side chain (γ-carboxyl group) of glutamic acid prevents its participation in unwanted side reactions during the formation of peptide bonds. This protection is crucial for achieving the correct peptide sequence and high purity of the final product.
The tert-butyl group is notably acid-labile, meaning it can be selectively removed under acidic conditions, while remaining stable to the basic conditions often used for the deprotection of the α-amino group (e.g., when an Fmoc protecting group is used). This "orthogonal" protection strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the precise and controlled assembly of complex peptide chains.[3]
Applications in Research and Drug Development
The versatility of L-Glutamic acid 5-tert-butyl ester makes it a valuable intermediate in various research and development endeavors:
-
Pharmaceutical Synthesis: It is a critical building block for the creation of advanced drug molecules and therapeutic peptides.[2] Its use accelerates pharmaceutical development by providing a reliable and high-quality component for research and manufacturing.[2]
-
Peptide Chemistry: As an essential component for the precise construction of peptides, it is widely used in biochemical research to synthesize custom peptides for studying protein structure and function.[2]
-
Prodrug Development: L-Glutamic acid 5-tert-butyl ester and its derivatives are utilized in the synthesis of prodrugs. For instance, it has been used to create ester prodrugs of L-γ-methyleneglutamic acid amides for cancer therapy.[5]
-
Fine Chemical Manufacturing: Its stability and versatility make it a sought-after intermediate in the synthesis of specialty chemicals with applications in agriculture, materials science, and environmental science.[4]
Experimental Protocols
Detailed methodologies for the synthesis and purification of L-Glutamic acid 5-tert-butyl ester and its derivatives are crucial for obtaining high-purity material. Below are representative experimental protocols.
Synthesis of L-Glutamic Acid 5-tert-butyl Ester
One common method for the synthesis of L-Glutamic acid 5-tert-butyl ester involves the initial formation of the di-tert-butyl ester of glutamic acid, followed by the selective removal of the α-tert-butyl ester.[3]
Step 1: Synthesis of L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂)
-
In a 3000 mL three-necked flask equipped with a mechanical stirrer, add 2324 g of tert-butyl acetate (B1210297) and 73.5 g of L-glutamic acid.[6]
-
Stir the mixture and slowly add 160.8 mL of perchloric acid while maintaining the temperature at 10°C.[6]
-
Allow the reaction to proceed for 48 hours at 10°C.[6]
-
Cool the reaction mixture to 0°C and add 1000 mL of water.[6]
-
Perform an extraction using the excess tert-butyl acetate as the organic phase.[6]
-
Neutralize the organic layer with a saturated sodium carbonate (Na₂CO₃) solution to a pH of 8-9.[6]
-
Concentrate the organic layer under reduced pressure to obtain Glu(OtBu)₂ as an oily substance. A yield of 32.4% has been reported for this step.[6]
Step 2: Selective deprotection to yield L-Glutamic acid 5-tert-butyl ester
-
In a 1000 mL three-necked flask, add the 42 g of Glu(OtBu)₂ obtained in the previous step, 400 mL of water, and 11 g of copper(II) chloride (CuCl₂).[6]
-
Heat the mixture to 50°C and react for 12 hours to form the copper complex, Cu[Glu(OtBu)]ₓ (where x=1-2).[6]
-
Cool the reaction mixture to room temperature.[6]
-
Add 19 g of tetramethylethylenediamine (TMEDA) and 100 mL of dioxane.[6]
-
Adjust the pH to 8-9 with triethylamine (B128534) to yield L-Glutamic acid 5-tert-butyl ester.[6]
Synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester
A common derivative used in peptide synthesis is Fmoc-L-glutamic acid 5-tert-butyl ester. Its synthesis involves the protection of the α-amino group of L-Glutamic acid 5-tert-butyl ester with a fluorenylmethyloxycarbonyl (Fmoc) group.
-
To the L-Glutamic acid 5-tert-butyl ester solution obtained from the previous synthesis, add 74 g of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[7]
-
Adjust the pH to 8-9 and allow the reaction to proceed for 8 hours to obtain the crude product.[7]
Purification of Fmoc-L-glutamic acid 5-tert-butyl ester
-
Acidify the crude reaction mixture from the synthesis step with hydrochloric acid (HCl).[3]
-
Extract the product into ethyl acetate.[3]
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.[3]
-
Concentrate the ethyl acetate layer under reduced pressure.[3]
-
Induce crystallization of the product, which can be facilitated by the addition of a non-polar solvent such as hexane.[3]
Visualizing the Workflow
The following diagrams illustrate the synthesis and purification workflows described above.
References
- 1. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. CN103232369B - Preparation method of fmoc chloride glutamic acid-5-tert-butyl ester - Google Patents [patents.google.com]
A Comprehensive Technical Guide to H-Glu(OtBu)-OH (CAS: 2419-56-9) for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on H-Glu(OtBu)-OH (L-Glutamic acid 5-tert-butyl ester), a critical building block in modern peptide synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and visual representations of key chemical processes.
Core Properties of H-Glu(OtBu)-OH
H-Glu(OtBu)-OH is a derivative of the amino acid L-glutamic acid where the side-chain carboxylic acid is protected as a tert-butyl ester.[1] This strategic protection is fundamental to its application in peptide synthesis, preventing the side chain from engaging in unwanted reactions during the stepwise assembly of the peptide chain.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of H-Glu(OtBu)-OH, compiled from various suppliers and databases.
| Property | Value | References |
| CAS Number | 2419-56-9 | [2][3] |
| Molecular Formula | C₉H₁₇NO₄ | [2][4] |
| Molecular Weight | 203.24 g/mol | [2][5] |
| Appearance | White to off-white solid/powder | [3][5] |
| Melting Point | 182 °C | [2][5] |
| Boiling Point | 336.4 ± 37.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water. | [2][6][7] |
| Purity | Typically >98% (HPLC) | [3][7] |
| Storage | 2-8 °C, desiccated | [3][5] |
Role in Peptide Synthesis
H-Glu(OtBu)-OH is a cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The tert-butyl (OtBu) protecting group on the side chain is stable to the basic conditions (e.g., piperidine) used for the removal of the temporary Nα-Fmoc protecting group.[2] However, it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support resin.[2][8] This orthogonality is a key principle of the Fmoc/tBu strategy, allowing for the selective and sequential formation of peptide bonds.[8]
Advantages and Disadvantages
Advantages:
-
Base Stability: The OtBu group is robust and stable during the repetitive Fmoc deprotection steps with piperidine (B6355638).[2]
-
Acid Lability: It is cleanly and efficiently removed during the final acidic cleavage from the resin.[8]
-
Minimal Racemization: The risk of racemization at the α-carbon during deprotection is minimal.[2]
Disadvantages:
-
Side Reactions during Cleavage: The cleavage with strong acid (TFA) generates reactive tert-butyl cations. These can lead to the alkylation of sensitive amino acid residues such as methionine, tryptophan, and cysteine. The use of scavengers in the cleavage cocktail is necessary to mitigate these side reactions.[2]
Experimental Protocols
The following protocols provide a detailed methodology for the use of Fmoc-Glu(OtBu)-OH in SPPS.
Standard Protocol for Incorporating Fmoc-Glu(OtBu)-OH in SPPS
This protocol outlines the standard steps for coupling Fmoc-Glu(OtBu)-OH to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Glu(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the peptide chain.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU; 3-5 equivalents) in DMF.
-
Add a base, such as DIPEA (6-10 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
Protocol for Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group.
Materials:
-
Peptide-bound resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-bound resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualizing the Chemistry
The following diagrams, generated using the DOT language, illustrate key workflows and mechanisms involving H-Glu(OtBu)-OH.
Workflow of Fmoc-SPPS using Fmoc-Glu(OtBu)-OH
Caption: Workflow for incorporating Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis.
Orthogonal Protection and Deprotection Strategy
Caption: Orthogonal deprotection of Fmoc and OtBu groups in peptide synthesis.
Mechanism of OtBu Group Deprotection
Caption: Acid-catalyzed deprotection mechanism of the tert-butyl ester.
Safety and Handling
H-Glu(OtBu)-OH should be handled in accordance with good laboratory practices. It may cause skin and eye irritation, and may be harmful if inhaled or swallowed.[9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
H-Glu(OtBu)-OH is an indispensable reagent for the synthesis of peptides using the Fmoc/tBu strategy. Its robust side-chain protection, which is stable to the conditions of chain elongation yet easily removed during the final cleavage, makes it a highly reliable building block. A thorough understanding of its properties, reaction conditions, and potential side reactions is crucial for its successful application in the development of novel peptide-based therapeutics and research tools.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. peptide.com [peptide.com]
- 5. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 6. L-Glutamic acid 5-tert-butyl ester | 2419-56-9 [chemicalbook.com]
- 7. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Physicochemical Properties of H-Glu-OtBu
Introduction
H-Glu-OtBu, also known as L-Glutamic acid 5-tert-butyl ester, is a derivative of the amino acid L-glutamic acid.[1][2][3] It serves as a crucial intermediate in peptide synthesis and is utilized in the development of various pharmaceuticals.[3] This document provides a summary of its key physicochemical properties.
Quantitative Data Summary
The molecular formula and weight of this compound are fundamental parameters for its use in research and development. The table below summarizes these properties based on available data.
| Property | Value | References |
| Molecular Formula | C₉H₁₇NO₄ | [2][4][5][6][7][8] |
| Molecular Weight | 203.24 g/mol | [3][4][6][7][8][9] |
| Alternate Molecular Weight | 203.2 g/mol | [2][5] |
| Alternate Molecular Weight | 203.236 g/mol | [1] |
Synonyms and Identifiers
This compound is known by several synonyms, which are important for identifying the compound in various databases and publications.
The primary CAS Number for this compound is 2419-56-9.[2][3][5][8][9][10] Another listed CAS number is 45120-30-7.[6]
References
- 1. H-Glu(OtBu)-OH | CAS#:2419-56-9 | Chemsrc [chemsrc.com]
- 2. peptide.com [peptide.com]
- 3. lookchem.com [lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. L -Glutamic acid 5-tert-butyl ester = 98.0 TLC 2419-56-9 [sigmaaldrich.com]
- 9. L-Glutamic acid 5-tert-butyl ester Supplier - Mainchem [mainchem.com]
- 10. L-Glutamic acid 5-tert-butyl ester | 2419-56-9 [chemicalbook.com]
H-Glu(OtBu)-OH: A Comprehensive Technical Guide to Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of H-Glu(OtBu)-OH (L-Glutamic acid 5-tert-butyl ester), a critical protected amino acid derivative extensively utilized in peptide synthesis and drug development. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.
Core Physicochemical Properties
H-Glu(OtBu)-OH, with the chemical formula C9H17NO4 and a molecular weight of 203.24 g/mol , presents as a white to off-white crystalline powder. The presence of the tert-butyl ester protecting group on the side-chain carboxyl group significantly influences its solubility profile, rendering it more lipophilic than its unprotected counterpart, L-glutamic acid.
Solubility Profile
| Solvent | Solvent Type | Solubility |
| Chloroform | Organic | Soluble[1][2][3] |
| Dichloromethane (DCM) | Organic | Soluble[1][2][3] |
| Ethyl Acetate | Organic | Soluble[1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble[1][2][3] |
| Acetone | Organic | Soluble[1][2][3] |
| Water | Aqueous | Sparingly Soluble[4][5][6] |
| Ethanol | Organic | Practically Insoluble[4][5] |
| Ether | Organic | Practically Insoluble[4][5] |
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of H-Glu(OtBu)-OH or related compounds, the following established experimental protocols are recommended.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the concentration of a saturated solution of H-Glu(OtBu)-OH in a specific solvent at a controlled temperature.
Materials and Equipment:
-
H-Glu(OtBu)-OH (solid, high purity)
-
Solvent of interest (analytical grade)
-
Thermostatic shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid H-Glu(OtBu)-OH to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a controlled temperature to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter that is compatible with the solvent and does not bind the compound. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of H-Glu(OtBu)-OH in the diluted samples using a validated HPLC or UPLC method.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result represents the equilibrium solubility of H-Glu(OtBu)-OH in the tested solvent at the specified temperature.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like H-Glu(OtBu)-OH, from initial screening to detailed characterization.
References
- 1. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. L-Glutamic acid 5-tert-butyl ester | 2419-56-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. L-Glutamic acid 5-tert-butyl ester Supplier - Mainchem [mainchem.com]
- 6. 2419-56-9 CAS MSDS (L-Glutamic acid 5-tert-butyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Indispensable Role of the tert-Butyl (OtBu) Protecting Group in Modern Chemical Synthesis
The tert-butyl (OtBu) group is a cornerstone protecting group in the intricate field of organic synthesis, particularly valued for its unique stability and selective reactivity. Its application is widespread, from academic research to the industrial-scale synthesis of complex pharmaceuticals and peptides. This technical guide provides an in-depth exploration of the OtBu group's fundamental properties, mechanisms of installation and cleavage, and its critical role in advanced synthetic strategies, supported by quantitative data and detailed experimental protocols.
Core Principles of tert-Butyl Protection
The efficacy of the tert-butyl group as a protecting shield for functional groups like carboxylic acids, alcohols, phenols, and thiols hinges on its distinct chemical properties.[1][2] Chemically, it is most commonly employed as a tert-butyl ester for carboxylic acids or a tert-butyl ether for alcohols.
Key Properties:
-
Steric Hindrance: The bulky nature of the tertiary butyl group provides significant steric protection, effectively shielding the functional group from attack by a wide range of nucleophiles and bases.[1][3]
-
Stability: The OtBu group is exceptionally stable under basic, nucleophilic, and reductive conditions. This robustness is crucial in multi-step syntheses where other parts of the molecule must undergo transformations under such conditions.[1][3][4]
-
Acid Lability: The defining characteristic of the OtBu group is its susceptibility to cleavage under strongly acidic conditions.[1][3] This deprotection proceeds through a specific mechanism involving the formation of a stable tertiary carbocation.[1][5]
-
Orthogonality: The differential stability of the OtBu group (acid-labile) compared to other protecting groups, such as the Fmoc group (base-labile) or benzyl (B1604629) groups (removable by hydrogenolysis), is a prime example of an orthogonal protection strategy.[3][6] This orthogonality is fundamental to modern synthetic methodologies like Solid-Phase Peptide Synthesis (SPPS), allowing for the selective deprotection of one group without affecting others.[3][7]
Mechanisms of Protection and Deprotection
A thorough understanding of the mechanisms governing the introduction and removal of the OtBu group is essential for its effective implementation.
Protection (tert-Butylation)
The introduction of a tert-butyl group is typically achieved through acid-catalyzed reactions involving a source of the tert-butyl cation. Common methods include the reaction of a carboxylic acid or alcohol with isobutylene (B52900) or tert-butanol (B103910) in the presence of a strong acid catalyst.[4] A more recent, safer, and highly efficient method utilizes tert-butyl acetate (B1210297) as both the reagent and solvent, catalyzed by bis(trifluoromethanesulfonyl)imide (Tf₂NH).[4][8]
The general mechanism involves the protonation of the tert-butyl source to generate the stable tert-butyl carbocation, which is then attacked by the nucleophilic oxygen of the carboxylic acid or alcohol.
Deprotection (De-tert-butylation)
The removal of the OtBu group is an acid-catalyzed elimination reaction (E1 mechanism).[3][5] A strong acid, most commonly trifluoroacetic acid (TFA), protonates the ester or ether oxygen.[3][9] This is followed by the cleavage of the C-O bond, leading to the formation of the deprotected functional group and the highly stable tert-butyl carbocation. The carbocation then rapidly loses a proton to form isobutylene gas, an irreversible step that drives the reaction to completion.[1][9]
Application in Solid-Phase Peptide Synthesis (SPPS)
The OtBu group is indispensable in the widely adopted Fmoc/tBu strategy for SPPS.[3][10] In this approach, the temporary Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups, predominantly based on the tert-butyl moiety.[7]
For instance, the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) are protected as tert-butyl esters (Asp(OtBu), Glu(OtBu)).[11][12] The hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr) are protected as tert-butyl ethers (Ser(tBu), Thr(tBu), Tyr(tBu)).[11][13]
This orthogonal scheme allows for the selective removal of the Fmoc group at each cycle of peptide chain elongation using a base (e.g., piperidine) without affecting the acid-labile side-chain protecting groups.[3] Upon completion of the peptide assembly, a final "global deprotection" step using a strong acid cocktail, typically containing TFA, simultaneously cleaves the peptide from the solid support and removes all the side-chain tert-butyl protecting groups.[3][10]
Quantitative Data Presentation
The selection of appropriate reagents and conditions for protection and deprotection is critical for optimizing reaction yields and purity. The following tables summarize quantitative data for various protocols.
Table 1: Selected Methods for Protection (tert-Butylation)
| Functional Group | Reagent/Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Carboxylic Acids | Tf₂NH (cat.), t-BuOAc | t-BuOAc / CH₂Cl₂ | 0 | 0.5 - 2.5 h | 66 - 98 | [4][8] |
| Free Amino Acids | Tf₂NH (1.1 eq), t-BuOAc | t-BuOAc / CH₂Cl₂ | 0 | 2.5 h | ~68 - 98 | [4][14] |
| Alcohols | Er(OTf)₃ (cat.) | Solvent-free | RT | 0.5 - 6 h | 89 - 97 | [15] |
| Alcohols | Mg(ClO₄)₂ (cat.), Boc₂O | CH₂Cl₂ | RT | 1 - 24 h | 80 - 98 | [15] |
| Alcohols/Phenols | Tf₂NH (cat.), t-BuOAc | t-BuOAc / CH₂Cl₂ | 0 | 1 - 24 h | 75 - 99 |[4][8] |
Table 2: Selected Methods for Deprotection (De-tert-butylation)
| Functional Group | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| tert-Butyl Esters | TFA / H₂O / TIS (95:2.5:2.5) | - | RT | 2 - 3 h | High | [3] |
| tert-Butyl Esters | ZnBr₂ (1.5 - 5 eq) | CH₂Cl₂ | RT | 3 - 24 h | Good-High | [1][16] |
| tert-Butyl Esters | 85% H₃PO₄ (aq) | Dioxane | 80 | 2 - 24 h | 85 - 98 | [15][17] |
| tert-Butyl Ethers | 85% H₃PO₄ (aq) | Dioxane | 80 | 2 - 24 h | 85 - 98 | [15] |
| tert-Butyl Ethers | Magic Blue (cat.), Et₃SiH | CH₂Cl₂ | RT | 0.5 - 14 h | up to 95 | [18] |
| tert-Butyl Esters | Oxalyl Chloride / MeOH | CH₂Cl₂ | RT | 1 - 4 h | up to 90 | [19] |
| tert-Butyl Esters | Fluorinated Alcohols (TFE/HFIP) | - | Reflux | 1 - 24 h | ~Quantitative |[20] |
TIS: Triisopropylsilane, TFE: 2,2,2-trifluoroethanol, HFIP: 1,1,1,3,3,3-hexafluoro-2-propanol, Magic Blue: Tris(4-bromophenyl)aminium hexachloroantimonate
Experimental Protocols
Protocol 1: tert-Butylation of a Carboxylic Acid using Tf₂NH
This protocol describes an efficient synthesis of tert-butyl esters from carboxylic acids using tert-butyl acetate and a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH).[4][8]
Materials:
-
Carboxylic acid substrate (1.0 mmol)
-
Anhydrous tert-butyl acetate (t-BuOAc, 10 mL)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH, 0.02 mmol, 2 mol%) solution in anhydrous CH₂Cl₂
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the carboxylic acid (1.0 mmol) in anhydrous tert-butyl acetate (10 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath with stirring.
-
Catalyst Addition: Add the solution of Tf₂NH (0.02 mmol) in CH₂Cl₂ to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography if necessary.
Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for cleaving tert-butyl esters.[1][9]
Materials:
-
tert-Butyl ester substrate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution for neutralization (optional)
Procedure:
-
Reaction Setup: In a fume hood, dissolve the tert-butyl ester in DCM (e.g., 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.
-
TFA Addition: Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA is common).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-5 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).
-
Isolation: The resulting carboxylic acid can be used directly or purified. For purification, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 3: Global Deprotection and Cleavage in Fmoc-SPPS
This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including OtBu, are removed.[3]
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS). Note: TIS acts as a scavenger to trap the reactive tert-butyl cations.
-
Cold diethyl ether
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail (e.g., 2-3 mL) to the resin, ensuring it is fully submerged.
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).
-
Isolation: Place the tube on ice for 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the crude peptide.
-
Washing: Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Conclusion
The tert-butyl protecting group is a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist.[1] Its unique combination of stability to a wide range of reagents and lability under specific acidic conditions makes it ideal for complex, multi-step syntheses.[1][2] A comprehensive understanding of the principles, mechanisms, and protocols associated with the OtBu group, as detailed in this guide, is fundamental for its successful application in the development of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. benchchem.com [benchchem.com]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. tert-Butyl Ethers [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. tert-Butyl Esters [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Stability and Degradation Profile of H-Glu-OtBu
This technical guide provides a comprehensive overview of the stability and degradation profile of L-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH), a critical protected amino acid derivative used extensively in peptide synthesis. Understanding its chemical behavior under various conditions is paramount for ensuring the integrity, purity, and success of synthetic processes and the final product.
Introduction to H-Glu(OtBu)-OH
H-Glu(OtBu)-OH is a derivative of L-glutamic acid where the side-chain (gamma) carboxyl group is protected by a tert-butyl (OtBu) ester.[1] This strategic protection is essential in modern peptide chemistry, particularly in Fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS).[2][3] The OtBu group prevents the side-chain carboxylate from participating in undesired reactions during peptide bond formation.[1] Its stability under basic conditions and clean removal under acidic conditions make it an orthogonal protecting group, which is a cornerstone of the widely used Fmoc/tBu synthesis strategy.[2][3]
Physicochemical and Stability Data
The stability and handling of H-Glu(OtBu)-OH are dictated by its physical and chemical properties. The following table summarizes key quantitative data.
| Property | Value | References |
| Chemical Name | L-Glutamic acid 5-tert-butyl ester | [1][4] |
| CAS Number | 2419-56-9 | [3][4] |
| Molecular Formula | C₉H₁₇NO₄ | [3][4] |
| Molecular Weight | 203.24 g/mol | [3][4][5] |
| Appearance | White to off-white solid or crystalline powder | [2][4] |
| Melting Point | 182 °C | [3][4][5] |
| Solubility | Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Sparingly soluble in water. | [2][3][6][7] |
| Recommended Storage | Store at 2–8 °C, tightly sealed, and protected from moisture and light. | [4][5][8][9] |
| Long-term Storage | Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [10] |
| Shelf Life | Typically 1 year under recommended storage. | [8] |
Core Stability and Degradation Profile
H-Glu(OtBu)-OH is generally stable under recommended storage conditions.[9] However, its stability is significantly influenced by several factors, which are critical to control during synthesis and storage.
Influence of pH
-
Acidic Conditions: The tert-butyl ester is highly susceptible to cleavage under strongly acidic conditions. This is the basis for its removal during the final deprotection step in peptide synthesis, typically using trifluoroacetic acid (TFA).[2][3] The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation.[2]
-
Basic Conditions: The OtBu group is stable under the mild basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF), which is fundamental to its utility in Fmoc-SPPS.[2][3]
-
Neutral Conditions: The tert-butyl ester is stable under neutral pH conditions.[2]
Thermal Degradation
While stable at recommended storage temperatures, H-Glu(OtBu)-OH will decompose at elevated temperatures.[9] Thermal decomposition of its parent compound, glutamic acid, between 185 and 280°C is known to yield products such as pyroglutamic acid, succinimide, and pyrrolidone.[11] Hazardous thermal decomposition of the derivative can produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂).[9][12]
Oxidative and Photolytic Degradation
-
Oxidation: While specific studies on H-Glu(OtBu)-OH are not detailed in the provided results, compounds of this nature can be susceptible to oxidation. Forced degradation studies often employ hydrogen peroxide to assess this pathway.[13][14]
-
Photostability: Exposure to UV or visible light can cause photodegradation in sensitive molecules.[15] Therefore, it is recommended to store H-Glu(OtBu)-OH protected from light.[8]
Degradation Pathways and Byproducts
The primary "degradation" pathway of concern is the acid-catalyzed cleavage, which is a deliberate step in synthesis but can lead to impurities if not properly controlled.
Acid-Catalyzed Deprotection Pathway
The intended pathway involves the clean removal of the OtBu group to regenerate the glutamic acid side chain.
Caption: Acid-catalyzed deprotection of H-Glu(OtBu)-OH.
Side Reactions from the tert-Butyl Cation
A significant challenge during acidic cleavage is the formation of the highly reactive tert-butyl cation. This electrophile can attack nucleophilic residues in the peptide chain, such as methionine, tryptophan, and cysteine, leading to unwanted alkylation.[3] To prevent this, "scavengers" like water, triisopropylsilane (B1312306) (TIS), or ethanedithiol (EDT) are added to the cleavage cocktail to trap the cation.[2]
Experimental Protocols for Stability Assessment
To thoroughly characterize the stability of H-Glu(OtBu)-OH, a forced degradation study is essential. Such studies are a regulatory expectation and provide critical insights into potential degradation products.[13][14][16]
General Protocol for a Forced Degradation Study
This protocol outlines typical stress conditions designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]
-
Preparation of Stock Solution: Prepare a solution of H-Glu(OtBu)-OH in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis:
-
Treat the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation (Solid and Solution):
-
Solid State: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for several days.
-
Solution State: Reflux the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be wrapped in aluminum foil as a dark control.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, typically HPLC with UV and/or Mass Spectrometric (MS) detection.
-
Assess for purity, assay, and mass balance.[17]
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting these stability studies.
Caption: Workflow for a forced degradation study of H-Glu(OtBu)-OH.
Factors Influencing Stability: A Logical Overview
The chemical integrity of H-Glu(OtBu)-OH is dependent on the mitigation of several environmental and chemical factors.
Caption: Key factors influencing the stability of H-Glu(OtBu)-OH.
Conclusion
L-Glutamic acid γ-tert-butyl ester (H-Glu(OtBu)-OH) is a robust and reliable protected amino acid derivative when handled and stored under appropriate conditions. Its primary vulnerability is to strong acids, a characteristic that is leveraged for its removal in peptide synthesis. Degradation can also be induced by excessive heat, oxidation, and light exposure. A thorough understanding of these stability characteristics and the implementation of controlled forced degradation studies are crucial for developing stable formulations, ensuring the fidelity of peptide synthesis, and meeting regulatory requirements for drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | | Peptide Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 5. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW [etwinternational.com]
- 6. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. chembk.com [chembk.com]
- 8. chemwhat.com [chemwhat.com]
- 9. peptide.com [peptide.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. longdom.org [longdom.org]
- 17. SGS China | We are the world's leading Testing, Inspection and Certification company. [sgsgroup.com.cn]
H-Glu-OtBu: A Core Component in Modern Peptide Synthesis and Drug Development
An In-depth Technical Guide
L-Glutamic acid 5-tert-butyl ester (H-Glu-OtBu) and its derivatives are foundational building blocks in the fields of peptide chemistry and pharmaceutical development. The strategic application of the tert-butyl (OtBu) protecting group to the side-chain (γ-carboxyl) of glutamic acid is a cornerstone of modern synthesis strategies, enabling the precise and efficient construction of complex peptides and peptide-based therapeutics.[1][2] This guide provides a comprehensive overview of the key applications of this compound, supported by quantitative data, detailed experimental protocols, and workflow visualizations for researchers, scientists, and drug development professionals.
The primary function of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group, preventing it from engaging in unwanted side reactions during the stepwise assembly of a peptide chain.[1][2] Its utility is defined by its unique chemical properties: it exhibits high stability under a wide range of reaction conditions, particularly the basic conditions used for N-α-Fmoc group removal, yet it is readily and cleanly cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] This acid lability forms the basis of the final deprotection step in many synthetic schemes.[2]
This orthogonal protection strategy, particularly the Fmoc/tBu methodology, has become an indispensable tool for peptide chemists, ensuring high fidelity in the synthesis of everything from simple peptides to complex active pharmaceutical ingredients (APIs).[2][3][4]
Quantitative Data Summary
The physical, chemical, and application-specific data for this compound and its derivatives are summarized below for clear comparison.
Table 1: Physicochemical Properties of H-Glu(OtBu)-OH
| Property | Value | Reference |
| CAS Number | 2419-56-9 | [5] |
| Molecular Formula | C₉H₁₇NO₄ | [5] |
| Molecular Weight | 203.24 g/mol | [5] |
| Appearance | White solid | [5] |
| Purity | ≥99% | [5] |
| Melting Point | 182 °C | [5] |
| Storage Conditions | 2–8 °C | [5] |
Table 2: Representative Synthesis Yields for L-Glutamic Acid 5-tert-butyl Ester
| Method | Key Reagents | Reported Yield | Reference |
| Method A | Glutamic acid, tert-butyl acetate, perchloric acid, CuCl₂ | 32.4% (for di-ester intermediate) | [6] |
| Method B | Fmoc-Glu(OtBu)-OH, diethylamine (B46881) | 80% | [6] |
Table 3: Preclinical Efficacy Data for a PSMA-Targeting PET Probe Derived from H-Glu(OtBu)-OtBu
| Probe | Tumor Model | Tumor Uptake (%ID/g) | Background Signal (%ID/g) | Reference |
| [Al¹⁸F]5 | PC3-PIP | 4.6% | 0.04% | [7] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The most prominent application of this compound is in its N-α-Fmoc protected form, Fmoc-Glu(OtBu)-OH, within the framework of solid-phase peptide synthesis (SPPS). The orthogonality of the base-labile Fmoc group and the acid-labile OtBu group allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2][3]
The typical SPPS cycle involving an OtBu-protected glutamic acid residue is as follows:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine (B6355638) in DMF, to expose a free amine.[3]
-
Coupling: The next amino acid in the sequence, in this case, Fmoc-Glu(OtBu)-OH, is pre-activated with a coupling reagent (e.g., HBTU, HATU) and added to the resin to form a new peptide bond with the free amine.[3]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat: This cycle is repeated for each amino acid in the desired sequence.
-
Final Cleavage and Deprotection: Upon completion of the sequence, the peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups (including OtBu) are simultaneously removed using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[2][3]
Fmoc-SPPS workflow using Fmoc-Glu(OtBu)-OH.
The acid-catalyzed deprotection of the OtBu group proceeds via a stable tert-butyl cation, which is scavenged to prevent side reactions, leaving the desired free carboxylic acid on the glutamic acid side chain.
Acid-catalyzed deprotection of the OtBu group.
Applications in Drug Discovery and Development
This compound derivatives are not merely tools for general peptide synthesis; they are critical intermediates in the manufacture of specific, high-value therapeutics and diagnostic agents.
-
GLP-1 Receptor Agonists: this compound is an essential raw material for the synthesis of blockbuster drugs like Liraglutide and Semaglutide, which are used to treat type 2 diabetes and obesity.[5][8] These complex peptide APIs rely on the robust protection strategy afforded by the OtBu group for their successful assembly.
-
PSMA-Targeting Probes: The di-protected derivative, H-Glu(OtBu)-OtBu, is a key intermediate for creating probes that target Prostate-Specific Membrane Antigen (PSMA) for PET/SPECT imaging in prostate cancer diagnostics.[7] These probes utilize the glutamic acid structure for binding, and the OtBu groups facilitate a controlled synthesis pathway.[7]
-
Antibody-Drug Conjugates (ADCs) and PROTACs: In the cutting-edge fields of ADCs and Proteolysis-Targeting Chimeras (PROTACs), this compound serves as a versatile, non-cleavable linker component used to connect the targeting moiety (e.g., an antibody) to the cytotoxic payload or the E3 ligase ligand.[9]
This compound applications in drug development.
Experimental Protocols
The following are generalized protocols that should be optimized for specific substrates and scales.
Protocol 1: Synthesis of L-Glutamic Acid 5-tert-butyl Ester via Fmoc Deprotection
This protocol describes the deprotection of a commercially available N-protected precursor.[6]
Materials:
-
Fmoc-Glu(OtBu)-OH
-
Diethylamine
-
Mortar and pestle
-
TLC plates and appropriate solvent system (e.g., methanol:dichloromethane = 3:17)
Procedure:
-
Weigh 1.0 mmol of Fmoc-Glu(OtBu)-OH and place it in a mortar.
-
Add a molar excess of diethylamine (e.g., 154 µL).
-
Grind the mixture manually at room temperature.
-
Monitor the reaction progress by TLC until all starting material is consumed.
-
Once the reaction is complete, dissolve the product in a minimal amount of ethanol.
-
Remove the volatile diethylamine by rotary evaporation.
-
Add 10 mL of ethanol to the residue and transfer to a beaker.
-
Add 50 mL of hexane to precipitate the product as a white solid.
-
Filter the solid, wash with hexane, and dry under vacuum to obtain H-Glu(OtBu)-OH.[6]
Protocol 2: Standard Fmoc-SPPS Coupling of Fmoc-Glu(OtBu)-OH
This protocol outlines a single coupling cycle on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin) with a free N-terminal amine.
-
Fmoc-Glu(OtBu)-OH (3-5 equivalents)
-
HBTU (or other activator, 3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH, HBTU, and DIPEA in DMF. Allow the solution to react for 5-10 minutes to pre-activate the amino acid.
-
Coupling: Add the activation solution to the swelled and deprotected resin.
-
Reaction: Agitate the resin mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove all soluble reagents. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Peptide Cleavage and OtBu Deprotection
This protocol describes the final step to release the synthesized peptide from the resin.
Materials:
-
Peptide-bound resin (fully assembled and dried).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).
-
Cold diethyl ether.
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of additional TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a flask of cold diethyl ether (typically 10x the volume of the TFA).
-
A white precipitate should form. Allow it to stand at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum. The product is now ready for purification by HPLC.[3][10]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | | Peptide Building Block [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 6. Page loading... [wap.guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Glutamic Acid Derivatives for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of glutamic acid derivatives, focusing on their synthesis, mechanisms of action, and applications in neuroscience and oncology research. It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction to Glutamic Acid and its Derivatives
Glutamic acid is a non-essential amino acid that plays a pivotal role in numerous physiological processes. It is the most abundant excitatory neurotransmitter in the vertebrate nervous system and a key molecule in cellular metabolism. Derivatives of glutamic acid are structurally modified forms of the molecule, designed to modulate its biological activity and pharmacokinetic properties. These derivatives are of significant interest in drug development for their potential to treat a wide range of disorders, including neurological diseases and cancer.
Synthesis of Glutamic Acid Derivatives
The synthesis of glutamic acid derivatives often involves modifications at the amino group, the carboxyl groups, or the side chain. Common synthetic strategies aim to create analogs with altered receptor binding affinity, selectivity, and metabolic stability.
Asymmetric Synthesis of 4-Alkylidenyl Glutamic Acid Derivatives
A practical approach for the asymmetric synthesis of 4-alkylidenyl glutamic acid derivatives utilizes a catalytic enantioselective tandem conjugate addition-elimination reaction. This method employs a chiral phase-transfer catalyst (PTC) to achieve high enantioselectivity.
Experimental Protocol: Catalytic Enantioselective Tandem Conjugate Addition−Elimination
-
Reactants: The reaction is conducted with the benzophenone (B1666685) imine of glycine (B1666218) tert-butyl ester (1 mmol), an activated allylic acetate (B1210297) (1 mmol), CsOH·H₂O (10 equivalents), and a chiral phase-transfer catalyst (10 mol %).
-
Solvent: Dichloromethane (CH₂Cl₂) is used as the solvent.
-
Procedure: The reactants are combined in the solvent and stirred for a specified time.
-
Yield and Enantioselectivity: This method has been reported to yield products in the range of 63-92% with enantiomeric excesses (ee) of 80-97%.
Synthesis of Glutamic Acid Amides
Glutamic acid amides can be prepared by activating the carboxylic acid groups, followed by reaction with a desired amine. These derivatives are often explored as prodrugs to enhance cell permeability and bioavailability.
Experimental Protocol: General Amide Synthesis
-
Activation of Carboxylic Acid: The carboxylic acid is activated to an acyl halide, acyl azide, anhydride, or ester using coupling reagents.
-
Coupling Reagents:
-
Carbodiimides: DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (N,N'-diisopropylcarbodiimide).
-
Organophosphorous reagents: BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
-
Aminium reagents: HOBt (Hydroxybenzotriazole), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
-
-
Reaction with Amine: The activated carboxylic acid is then reacted with the desired amine to form the amide bond.
Glutamic Acid Derivatives in Neuroscience
In the central nervous system (CNS), glutamate (B1630785) acts on both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors to mediate excitatory neurotransmission. Glutamic acid derivatives are widely investigated as modulators of these receptors for the treatment of various neurological and psychiatric disorders.
Ionotropic Glutamate Receptors (iGluRs)
iGluRs are ligand-gated ion channels that include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.
-
NMDA Receptor Antagonists: Excessive activation of NMDA receptors is implicated in excitotoxicity, a process that contributes to neuronal damage in conditions like stroke and neurodegenerative diseases. NMDA receptor antagonists block or dampen receptor activity.
Table 1: Quantitative Data for Selected NMDA Receptor Antagonists
| Compound | Receptor Subtype Selectivity | IC₅₀ / Kᵢ | Clinical Application/Potential |
| Memantine | Non-competitive, GluN2B pref. | ~1 µM (IC₅₀) | Alzheimer's disease |
| Ketamine | Non-competitive | ~0.3 µM (Kᵢ) | Anesthetic, rapid-acting antidepressant |
| Ifenprodil | Non-competitive, GluN2B sel. | ~0.3 µM (IC₅₀) | Investigational for various neurological disorders |
-
AMPA Receptor Positive Allosteric Modulators (PAMs): These molecules enhance the function of AMPA receptors, which are crucial for synaptic plasticity, learning, and memory. They are being investigated for cognitive enhancement and the treatment of depression.
Metabotropic Glutamate Receptors (mGluRs)
mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
Signaling Pathway of Group I mGluRs
Group I mGluRs (mGluR1 and mGluR5) are typically located postsynaptically and are coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: Group I mGluR signaling pathway.
Glutamic Acid Derivatives in Cancer Research
Cancer cells exhibit altered metabolism, often showing an increased dependence on glutamine, a derivative of glutamic acid. This "glutamine addiction" makes the glutamine metabolic pathway an attractive target for cancer therapy. Glutamic acid derivatives are being developed to interfere with glutamine uptake and metabolism in cancer cells.
Targeting Glutamine Metabolism
Several strategies are being explored to target glutamine metabolism in cancer:
-
Inhibition of Glutaminase (GLS): GLS is a key enzyme that converts glutamine to glutamate. Inhibiting GLS can deplete cancer cells of a crucial nitrogen source and an anaplerotic substrate for the TCA cycle.
-
Blocking Glutamine Transporters: Cancer cells upregulate glutamine transporters, such as ASCT2 (SLC1A5), to meet their high demand for this nutrient. Blocking these transporters can starve cancer cells of glutamine.
Experimental Workflow for Evaluating Anticancer Activity of Glutamic Acid Derivatives
Caption: Workflow for anticancer drug evaluation.
Quantitative Data on Anticancer Activity
The in vitro cytotoxicity of glutamic acid derivatives is often evaluated using assays like the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays.
Table 2: In Vitro Cytotoxicity of Selected Glutamic Acid Derivatives
| Derivative Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| N-(benzenesulfonyl)-L-glutamic acid bis(p-nitrophenylhydrazide) | DU-145 (Prostate) | < 80 | Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents |
| N-(benzenesulfonyl)-L-glutamic acid bis(p-nitrophenylhydrazide) | PC-3 (Prostate) | < 80 | Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents |
| Substituted 1-(benzenesulfonyl)-5-oxopyrrolidine 2-carboxamides | PC-3 (Prostate) | 20 - 40 | Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the glutamic acid derivative and a positive control (e.g., Adriamycin) for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Conclusion
Glutamic acid derivatives represent a versatile and promising class of compounds for therapeutic intervention in a variety of diseases. Their roles as modulators of neurotransmission and as agents targeting cancer metabolism highlight their significance in modern drug discovery. The synthetic methodologies, experimental protocols, and quantitative data presented in this guide provide a solid foundation for researchers to further explore and develop novel glutamic acid-based therapeutics. Continued research into the intricate signaling pathways and mechanisms of action of these derivatives will undoubtedly uncover new opportunities for treating complex human diseases.
An In-depth Technical Guide to the Physical Properties of L-Glutamic Acid γ-tert-butyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of L-Glutamic acid γ-tert-butyl ester (also known as L-Glutamic acid 5-tert-butyl ester). This compound is a key derivative of L-glutamic acid, widely utilized as an intermediate in the synthesis of pharmaceuticals and in peptide chemistry.[1][2] Its γ-tert-butyl ester group serves as a protecting group for the side-chain carboxyl function, enhancing solubility in organic solvents and enabling selective chemical transformations.[3]
This document details quantitative physical data, outlines standard experimental protocols for property determination, and presents logical workflows relevant to its synthesis and characterization.
Core Physical and Chemical Properties
The following table summarizes the key physical properties of L-Glutamic acid γ-tert-butyl ester. Data has been compiled from various chemical suppliers and databases to provide a comparative overview.
| Property | Value | References |
| CAS Number | 2419-56-9 | [1] |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | White powder or crystals | [1] |
| Melting Point | 143 - 174 °C (Lit.) | [1] |
| 182 °C (Lit.) | [4] | |
| Optical Rotation | [α]²⁰D = +19 ± 2° (c=1 in Acetic Acid) | [1] |
| Density | 1.133 g/cm³ | [2] |
| Boiling Point | 336.4 °C at 760 mmHg | [2] |
| Flash Point | 157.3 °C | [2] |
| Water Solubility | Sparingly soluble in water. | [2] |
| Organic Solubility | Practically insoluble in ethanol (B145695) or ether. | [2] |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols
Detailed methodologies for determining the key physical properties are outlined below. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.
1. Melting Point Determination
The melting point is a critical indicator of purity for crystalline solids. A sharp melting range typically signifies high purity, whereas a broad range often indicates the presence of impurities.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp, DigiMelt).[5]
-
Procedure:
-
Sample Preparation: A small amount of the dry L-Glutamic acid γ-tert-butyl ester powder is placed into a capillary tube (open at one end) to a height of 2-3 mm.[6] The sample is packed down to the sealed bottom of the tube by tapping or by dropping it through a long glass tube.[5][6]
-
Instrument Setup: The capillary tube is inserted into the heating block of the apparatus.[6]
-
Approximate Determination: A rapid heating rate (>10°C/min) is used to determine an approximate melting range.[5][6]
-
Accurate Determination: The apparatus is allowed to cool. A new sample is prepared and heated rapidly to about 10-15°C below the approximate melting point.[6] The heating rate is then reduced to 1-2°C/min to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
2. Specific Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules like L-Glutamic acid γ-tert-butyl ester, quantifying the rotation of plane-polarized light by a solution of the compound.[7][8]
-
Apparatus: Polarimeter.
-
Procedure:
-
Solution Preparation: A solution of L-Glutamic acid γ-tert-butyl ester is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., acetic acid, as specified in the data) to a known concentration (c), typically in g/mL.[7][9]
-
Instrument Calibration: The polarimeter is turned on and allowed to warm up.[10] The sample cell (of a known path length, l, in decimeters) is filled with the pure solvent to serve as a blank, and the instrument is zeroed.[10]
-
Sample Measurement: The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present.[10] The cell is placed in the polarimeter, and the observed optical rotation (α) in degrees is measured.[10]
-
Calculation: The specific rotation [α] is calculated using Biot's Law:[7] [α]Tλ = α / (l × c) Where:
-
T is the temperature (e.g., 20°C).
-
λ is the wavelength of the light source (typically the sodium D-line at 589 nm).[8]
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide clear visual representations of key processes involving L-Glutamic acid γ-tert-butyl ester.
Caption: Synthetic workflow for L-Glutamic Acid γ-tert-butyl Ester.[11][12]
Caption: Experimental workflow for determining specific optical rotation.[7][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. L-Glutamic Acid 5-tert-butyl Ester CAS 2419-56-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. nbinno.com [nbinno.com]
- 4. 2419-56-9 CAS MSDS (L-Glutamic acid 5-tert-butyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. ursinus.edu [ursinus.edu]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective incorporation of Glutamic acid (Glu) into peptide sequences using N-α-Fmoc-L-glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH) in Fmoc solid-phase peptide synthesis (SPPS). This document outlines the principles, experimental protocols, potential challenges, and quantitative data associated with the use of this critical building block in peptide research and drug development.
Introduction
Fmoc-Glu(OtBu)-OH is the industry-standard derivative for introducing glutamic acid residues in Fmoc/tBu-based solid-phase peptide synthesis.[1] The strategic use of orthogonal protecting groups is fundamental to the success of SPPS. In Fmoc-Glu(OtBu)-OH, the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain γ-carboxyl group is protected by the acid-labile tert-butyl (OtBu) group.[2] This orthogonality ensures the selective deprotection of the α-amino group for peptide chain elongation without premature cleavage of the side-chain protecting group.[1] The OtBu group is stable during the basic conditions of Fmoc removal (typically with piperidine) and is cleaved during the final acidic cleavage of the peptide from the solid support.[1][2]
Key Features and Advantages
-
Orthogonal Protection: The Fmoc and OtBu protecting groups offer a robust and orthogonal protection strategy, allowing for precise and controlled peptide synthesis.[1][3]
-
High Purity: The use of high-purity Fmoc-Glu(OtBu)-OH is crucial for achieving high coupling efficiencies and minimizing side reactions, which simplifies purification and increases overall yield.[2]
-
Versatility: This amino acid derivative is applicable for the synthesis of a wide range of peptide structures, including linear, cyclic, and complex modified peptides.[3]
-
Compatibility: It is fully compatible with standard Fmoc-SPPS protocols and a variety of resins, such as Wang and Rink Amide resins.[3][4]
Experimental Protocols
The following section details the standard protocol for the incorporation of Fmoc-Glu(OtBu)-OH into a growing peptide chain on a solid support.
Materials and Reagents
-
Fmoc-Glu(OtBu)-OH
-
Solid support (e.g., Rink Amide resin, Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HBTU, HATU, HCTU, PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Step-by-Step Protocol
Workflow for a Single Coupling Cycle:
Caption: Standard Fmoc-SPPS workflow for one coupling cycle.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is one treatment of 5-10 minutes followed by a second treatment of 15-20 minutes to ensure complete removal of the Fmoc group.[5]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and by-products.[1]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF. Add a base, such as DIPEA (6-10 equivalents), to the activation mixture.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[1]
-
Coupling Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test, which detects free primary amines.[1][6] A negative test indicates a complete reaction.
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and by-products.[1]
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail, typically containing a strong acid like TFA. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3] TIS acts as a scavenger to trap the reactive tert-butyl cations generated from the cleavage of the OtBu group, thus preventing side reactions with sensitive residues like Tryptophan or Methionine. The reaction is typically carried out for 1-2 hours at room temperature.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether multiple times.
-
Drying: Dry the crude peptide under vacuum.
Purification
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Quantitative Data
The efficiency of each step is crucial for the overall yield and purity of the final peptide. The following tables summarize typical quantitative data.
Table 1: Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Glu(OtBu)-OH | 3 - 5 |
| Coupling Agent (e.g., HATU) | 3 - 5 |
| Base (DIPEA) | 6 - 10 |
Table 2: Performance Characteristics in Fmoc-SPPS
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >98% | With standard coupling reagents.[1] |
| Deprotection Efficiency (Fmoc) | >99% | With 20% piperidine in DMF. |
| Deprotection Efficiency (OtBu) | >95% | With TFA-based cleavage cocktail.[7] |
| Crude Peptide Purity | Sequence-dependent | Generally high.[1] |
| Final Purity (after HPLC) | >98% | For pharmaceutical applications.[8] |
| Overall Crude Peptide Yield | 35-70% | Highly dependent on peptide length and sequence.[8] |
Potential Side Reactions and Troubleshooting
While Fmoc-Glu(OtBu)-OH is a robust building block, some side reactions can occur.
-
Pyroglutamate Formation: N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially under acidic or thermal conditions.[1][9] This can be minimized by using milder activation conditions and avoiding prolonged exposure to acidic environments during synthesis.
-
Aspartimide Formation: Although less common with glutamic acid compared to aspartic acid, intramolecular cyclization to form a glutarimide (B196013) derivative is possible under basic conditions.[1]
-
t-Butyl Cation Side Reactions: During final cleavage, the released tert-butyl cations can alkylate nucleophilic residues such as Trp, Met, and Cys.[10] The use of scavengers like TIS, water, or anisole (B1667542) in the cleavage cocktail is essential to mitigate this issue.[4]
-
Incomplete Coupling: Steric hindrance, especially in long or aggregated sequences, can lead to incomplete coupling. Using more potent coupling reagents like HATU or HCTU, increasing coupling times, or performing a double coupling can help overcome this.[3][11]
Logical Flow for Troubleshooting Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete coupling in SPPS.
Conclusion
Fmoc-Glu(OtBu)-OH is an essential and reliable building block for the synthesis of glutamic acid-containing peptides via Fmoc-SPPS. Its orthogonal protecting groups allow for a controlled and efficient synthesis process. By following standardized protocols, carefully monitoring reaction completion, and taking appropriate measures to prevent common side reactions, researchers can successfully synthesize high-purity peptides for a wide range of applications in research, diagnostics, and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for H-Glu-OtBu Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the coupling of L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) in peptide synthesis. The strategic protection of the side-chain carboxyl group with a tert-butyl ester allows for the selective formation of a peptide bond at the α-amino group.[1][2] These protocols are applicable to both solid-phase and solution-phase peptide synthesis.
Introduction
In peptide synthesis, the selective protection of reactive functional groups on amino acid side chains is crucial to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[2] For glutamic acid, the γ-carboxyl group is commonly protected as a tert-butyl (OtBu) ester.[1][3][4] This protecting group is stable under the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) and can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), often concurrently with the cleavage of the peptide from the resin.[3][4][5]
The free α-amino group of this compound acts as a nucleophile, attacking an activated carboxyl group of an incoming N-protected amino acid to form a new peptide bond.[5] The efficiency of this coupling reaction is highly dependent on the choice of coupling reagents, solvents, and other reaction conditions. This guide provides an overview of common coupling strategies and detailed experimental protocols.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for achieving high coupling efficiency and minimizing racemization.[6][7] The following table summarizes key quantitative parameters for commonly used coupling reagents in this compound coupling reactions.
| Coupling Reagent System | N-Protected Amino Acid (eq.) | This compound (eq.) | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Typical Solvent(s) | Typical Reaction Time |
| EDC/HOBt | 1.0 | 1.1 | 1.2 | 1.1 (HOBt) | 2.5 (DIPEA) | DMF, DCM | 12-24 hours |
| DCC/HOBt | 1.0 | 1.0 | 1.1 (DCC) | 1.2 (HOBt) | 1.1 (DIPEA) | DCM, DMF | 2-12 hours |
| HBTU/DIPEA | 1.0 | 1.1 | 1.1 (HBTU) | - | 3.0 (DIPEA) | DMF | 1-4 hours |
| HATU/DIPEA | 1.0 | 1.1 | 1.1 (HATU) | - | 3.0 (DIPEA) | DMF | Minutes to 1 hour |
Note: Equivalents (eq.) are relative to the limiting reagent, typically the N-protected amino acid. Reaction times can vary based on the specific amino acids being coupled. Monitoring the reaction by TLC or LC-MS is recommended.[8][9]
Experimental Protocols
The following are detailed protocols for the coupling of an N-protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH) with this compound using common coupling reagents.
Protocol 1: Coupling using EDC/HOBt
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[7]
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the mixture and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.[9]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Coupling using HATU
This protocol employs O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), a highly efficient coupling reagent that often leads to faster reactions and lower racemization.[6][7]
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[9]
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) dropwise to the mixture.[9]
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the this compound coupling reaction.
Caption: Experimental workflow for this compound coupling reaction.
Caption: Logical relationship of components in the coupling reaction.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | | Peptide Building Block [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for H-Glu-OtBu in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Glutamic acid α-tert-butyl ester (H-Glu-OtBu) is a pivotal building block in modern medicinal chemistry and drug discovery. As a derivative of glutamic acid, its unique structural feature—a tert-butyl (OtBu) ester protecting the α-carboxyl group—makes it an invaluable tool for the precise assembly of complex biomolecules. This protection strategy prevents the α-carboxyl group from engaging in unwanted reactions during synthetic processes, while leaving the α-amino group and the side-chain γ-carboxyl group available for strategic modifications.
These application notes provide a comprehensive overview of the key applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to guide researchers in leveraging this versatile compound for their drug discovery endeavors.
Application 1: Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental component in the synthesis of peptides, particularly those containing glutamic acid residues. In Fluorenylmethyloxycarbonyl (Fmoc)-based SPPS, the corresponding N-α-Fmoc protected version, Fmoc-Glu(OtBu)-OH, is commonly used. The OtBu group on the side chain is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is easily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), ensuring orthogonal protection during peptide assembly.[1][2][3] This strategy is crucial for achieving high fidelity and purity in the final peptide product.[2]
Quantitative Data: Performance in Peptide Synthesis
The efficiency of coupling amino acid derivatives is critical in SPPS. The use of protected glutamic acid derivatives like Fmoc-Glu(OtBu)-OH with standard coupling reagents typically results in high efficiency.
| Parameter | Fmoc-Glu(OtBu)-OH Performance | Key Considerations |
| Primary Application | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | Standard for incorporating glutamic acid residues.[1] |
| Coupling Efficiency | Typically >98% with standard coupling reagents (e.g., HBTU, HATU).[1] | Efficiency is sequence-dependent. |
| Potential Side Reactions | - Pyroglutamate formation (especially with N-terminal Glu).[1]- Aspartimide formation (under basic conditions).[1]- Alkylation by t-butyl cations during cleavage.[3] | Requires the use of scavengers (e.g., water, TIS) during the final TFA cleavage step.[1][4] |
| Purity of Crude Peptide | Generally high, depending on the sequence and synthesis efficiency.[1] | Purification by HPLC is standard practice. |
Table 1: Performance characteristics of Fmoc-Glu(OtBu)-OH in SPPS. Data is synthesized from findings in multiple sources for illustrative purposes.[1][3]
Experimental Protocol: Incorporation of a Glutamic Acid Residue using Fmoc-Glu(OtBu)-OH in SPPS
This protocol outlines the standard steps for a single coupling cycle on a solid support resin (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Fmoc-Glu(OtBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine, DIPEA)
-
Anhydrous DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature to remove the Fmoc group.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Coupling Reaction:
-
In a separate vessel, prepare the activation mixture: dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents) and the coupling agent (e.g., HBTU; 3-5 equivalents) in DMF.[1]
-
Add the base (e.g., DIPEA; 6-10 equivalents) to the activation mixture.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
-
Monitoring and Washing:
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Once complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove all excess reagents and by-products.[1]
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups (including OtBu).[4]
Visualization: Standard SPPS Workflow
Application 2: Precursor for Radiolabeled Imaging Agents
This compound derivatives are critical intermediates for synthesizing probes for medical imaging, particularly for Positron Emission Tomography (PET).[5] A key application is in the development of ligands targeting the Prostate-Specific Membrane Antigen (PSMA), which is overexpressed in prostate cancer. The glutamate-urea-lysine (Glu-urea-Lys) motif is a high-affinity pharmacophore for PSMA. H-Glu(OtBu)-OtBu hydrochloride is used to construct this motif, which is then conjugated to a chelator (like DOTA or HBED-CC) for radiolabeling with isotopes such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (B77423) (¹⁸F).[5][6] The glutamate (B1630785) portion, derived from this compound, is essential for binding to the PSMA active site.[5]
Quantitative Data: Biodistribution of PSMA-Targeting Radiotracers
The biodistribution of these tracers is evaluated in preclinical models to assess tumor uptake and clearance from non-target organs. High tumor-to-background ratios are desirable for clear imaging.
| Organ/Tissue | [¹⁷⁷Lu]Lu-P17 (% IA/g) | [¹⁷⁷Lu]Lu-P18 (% IA/g) | [¹⁷⁷Lu]Lu-PSMA-617 (% IA/g) |
| Blood | 0.96 ± 0.16 | 0.73 ± 0.18 | 0.28 ± 0.05 |
| Liver | 0.50 ± 0.14 | 0.38 ± 0.08 | 0.21 ± 0.03 |
| Spleen | 0.72 ± 0.21 | 0.24 ± 0.05 | 0.09 ± 0.01 |
| Kidneys | 111 ± 33 | 147 ± 5 | 32.7 ± 5.6 |
| PC3-PIP Tumor (PSMA+) | 14.5 ± 1.6 | 16.3 ± 2.6 | 15.6 ± 1.2 |
| PC3-flu Tumor (PSMA-) | 0.38 ± 0.05 | 0.23 ± 0.06 | 0.26 ± 0.05 |
Table 2: Comparative biodistribution data at 1 hour post-injection in PC3-PIP (PSMA-positive) and PC3-flu (PSMA-negative) tumor-bearing mice. Data are presented as mean percent injected activity per gram of tissue (% IA/g) ± SD. This demonstrates high, specific uptake in PSMA-positive tumors.[6]
Another study using a fluorine-18 labeled probe synthesized with a negatively charged linker derived from glutamate precursors showed a tumor uptake of 4.6% injected dose per gram (%ID/g) at 2 hours, with very low background binding in the liver (0.17%) and blood (0.04%).[7]
Experimental Protocol: Synthesis of a PSMA-Binding Motif Precursor
This protocol describes the synthesis of the isocyanate precursor from H-Glu(OtBu)-OtBu, a key step in forming the urea (B33335) linkage in many PSMA inhibitors.
Materials:
-
H-Glu(OtBu)-OtBu hydrochloride
-
Dichloromethane (DCM), anhydrous
-
Pyridine (B92270), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: Suspend H-Glu(OtBu)-OtBu hydrochloride in anhydrous DCM under an inert atmosphere.
-
Reaction: Cool the suspension to 0 °C. Add triphosgene to the mixture, followed by the dropwise addition of anhydrous pyridine over 30 minutes, maintaining the temperature at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, the reaction mixture containing the desired product, OCN-Glu(OtBu)-OtBu, is typically used immediately in the next step (e.g., reaction with a lysine (B10760008) derivative) without purification due to the reactivity of the isocyanate group.[6]
Application 3: Linker Component in Drug Conjugates (ADCs & PROTACs)
This compound serves as a versatile, alkyl chain-based linker component used in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8]
-
PROTACs: These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9] The linker connecting the target-binding ligand and the E3-binding ligand is critical for efficacy. Glutamate-based linkers can be used to modulate properties like solubility and to achieve the optimal orientation for forming a productive ternary complex (Target-PROTAC-E3 Ligase).[8][10]
-
ADCs: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. This compound can be incorporated into non-cleavable linkers, providing a stable connection between the antibody and the payload until the ADC is internalized by the target cell.[8]
Quantitative Data: Performance Metrics for PROTACs
The efficacy of a PROTAC is measured by its half-maximal degradation concentration (DC₅₀) and the maximum percentage of protein degradation (Dₘₐₓ). Lower DC₅₀ values indicate higher potency.
| PROTAC / Linker Type | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| Flexible (PEG-based) | BRD4 | VHL | ~50 - 100 | >90 |
| Rigid (Piperazine-based) | BRD4 | VHL | ~10 - 50 | >95 |
| Flexible (Alkyl Chain, short) | ERα | VHL | >1000 | <20 |
| Flexible (PEG, optimized length) | ERα | VHL | ~20 | >90 |
Table 3: Representative performance of PROTACs with different linker types. While not all are glutamate-derived, this data illustrates the critical role of linker composition and length in determining degradation potency.[9]
Experimental Protocol: General Synthesis of a PROTAC Linker Intermediate
This protocol outlines a general approach for creating a linker fragment that could be derived from this compound for subsequent conjugation to protein-binding ligands.
Materials:
-
This compound
-
Palmitoyl-OSu (N-Hydroxysuccinimide activated palmitic acid)
-
Dichloromethane (DCM)
-
N,N'-diisopropylethylamine (DIPEA)
-
10% aqueous potassium hydrogensulfate solution
Procedure:
-
Reaction Setup: Dissolve Palmitoyl-OSu activated ester (1.0 equivalent) in DCM.[11]
-
Amide Coupling: Add this compound (1.5 equivalents) to the solution, followed by the dropwise addition of DIPEA (1.5 equivalents).[11]
-
Reaction: Stir the mixture at room temperature for approximately 3.5 hours. Monitor the reaction by TLC or LC-MS.[11]
-
Aqueous Wash: Upon completion, wash the reaction solution twice with a 10% aqueous potassium hydrogensulfate solution to remove excess base and other water-soluble impurities. Separate the organic phase.[11]
-
Final Wash & Isolation: Wash the collected organic phase once with water. Dry the organic phase (e.g., over anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, Palmitoyl-Glu-OtBu.[11]
-
Purification: Purify the crude product by flash column chromatography to obtain the desired linker intermediate. This intermediate now has a free γ-carboxyl group that can be activated for coupling to an E3 ligase ligand or a target-binding ligand.
Visualization: PROTAC Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the biodistribution of PSMA-targeting tracers with a highly negatively charged linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
H-Glu-OtBu: A Versatile Building Block for Peptidomimetic Drug Discovery
Introduction
L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) and its N-protected derivatives, such as Fmoc-Glu(OtBu)-OH and Z-Glu(OtBu)-ONp, are pivotal building blocks in the synthesis of peptidomimetics. The tert-butyl (OtBu) protecting group on the side-chain carboxyl function of glutamic acid offers significant advantages in modern peptide chemistry, particularly in the construction of complex and biologically active molecules for drug discovery and development. This application note provides detailed protocols and data for the use of this compound derivatives in the synthesis of peptidomimetics, with a focus on cyclic RGD peptides that target integrin signaling pathways.
Key Applications of this compound in Peptidomimetic Synthesis
This compound derivatives are instrumental in various peptidomimetic design strategies:
-
Introduction of Conformational Constraints: The glutamic acid side chain can serve as an anchor point for cyclization, leading to the formation of lactam-bridged peptides with well-defined secondary structures. This is crucial for enhancing receptor affinity and selectivity.
-
Scaffold for Multivalent Ligands: The glutamic acid residue can be used as a branching point to attach multiple peptide sequences, creating multimeric ligands with enhanced binding avidity to their targets.[1]
-
Modulation of Physicochemical Properties: The incorporation of glutamic acid can influence the solubility and pharmacokinetic profile of the resulting peptidomimetic.
-
Synthesis of Bioactive Peptides and Conjugates: this compound is a key component in the synthesis of various bioactive peptides, including analogues of Gonadotropin-Releasing Hormone (GnRH) and conjugates of cytotoxic drugs for targeted cancer therapy.[2][3]
The OtBu protecting group is stable under the basic conditions used for Fmoc group removal in Solid-Phase Peptide Synthesis (SPPS), yet it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage step. This orthogonality is a cornerstone of the widely used Fmoc/tBu strategy in SPPS.[4]
Data Presentation: Synthesis and Purity of Peptidomimetics
The following tables summarize typical quantitative data for the synthesis of peptidomimetics using this compound derivatives.
Table 1: Typical Yields in Peptide Synthesis Using Glutamic Acid Derivatives
| Synthesis Step/Method | Parameter | Typical Value | Key Considerations |
| Individual Coupling Step (SPPS) | Coupling Yield | >99% | With modern coupling reagents like HATU or HCTU. Monitored by Kaiser test.[3] |
| Overall Crude Peptide Yield (SPPS) | Yield (based on initial resin loading) | 35-70% | Highly dependent on the length, sequence, and aggregation tendency of the peptide.[3] |
| Purification | Purity after HPLC | >98% | For pharmaceutical applications.[3] |
| Solution-Phase Fragment Condensation | Yield | 60-80% | For coupling of larger peptide fragments.[3] |
| Dipeptide Synthesis (Solution-Phase) | Crude Yield | ~90% | Dependent on coupling reagent and purification method. |
| Example: Synthesis of LYRAGLYRAD(Oallyl)-NHNH2 | Overall Yield | 60% | Solid-phase synthesis on hydrazide resin followed by HPLC purification.[5] |
| Example: Synthesis of LYRAGLYRAE(Oallyl)-NHNH2 | Overall Yield | 65% | Solid-phase synthesis on hydrazide resin followed by HPLC purification.[5] |
Table 2: Purity of a Model Decapeptide Synthesized via Different Strategies
| Parameter | Z-Glu-OBzl (Boc/Bzl Strategy) | Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy) |
| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% |
| Major Side Products | Pyroglutamate, Alkylated products | Aspartimide, Pyroglutamate, Piperidinyl adducts |
Data is illustrative and can be sequence-dependent.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Tailed Cyclic RGD Peptidomimetic
This protocol is adapted from the synthesis of c[RGDfE(GGGKK-NH2)] and outlines the general steps for synthesizing a similar cyclic peptide using Fmoc-Glu(OtBu)-OH.[6][7]
Materials:
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)
-
Rink Amide resin
-
Coupling reagents: HATU, HOBt, DIC
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC purification system
Caption: Workflow for solution-phase dipeptide synthesis.
Procedure:
-
Neutralization: Dissolve H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DMF, cool to 0°C, and add TEA (1.0 equivalent) dropwise. Stir for 15-20 minutes.
-
Coupling: To the neutralized solution, add Z-Glu(OtBu)-ONp (1.0 equivalent). Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by recrystallization or silica (B1680970) gel column chromatography.
Signaling Pathway Modulation by this compound-Derived Peptidomimetics
Cyclic RGD peptidomimetics containing glutamic acid derivatives are potent and selective ligands for integrin receptors, particularly αvβ3. Integrins are transmembrane receptors that mediate cell-matrix adhesion and play a crucial role in cell signaling, regulating processes such as cell proliferation, migration, and survival. The binding of RGD peptidomimetics to integrins can modulate these signaling pathways, making them attractive candidates for anti-cancer and anti-angiogenic therapies.
Integrin αvβ3 Signaling Pathway
Caption: Simplified Integrin αvβ3 signaling pathway activated by RGD peptidomimetics.
Binding of an RGD peptidomimetic to integrin αvβ3 on the cell surface triggers a conformational change in the integrin, leading to the recruitment and activation of Focal Adhesion Kinase (FAK) at the cytoplasmic tail. Activated FAK autophosphorylates, creating a binding site for Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, initiating signaling cascades that include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways ultimately regulate gene expression and control cellular processes like proliferation, migration, and survival. By acting as antagonists, RGD peptidomimetics can block these pathways, thereby inhibiting tumor growth and angiogenesis.
Conclusion
This compound and its derivatives are indispensable tools for the synthesis of complex peptidomimetics. The strategic use of the OtBu protecting group in conjunction with Fmoc or other N-protecting groups allows for the efficient and controlled construction of a wide range of bioactive molecules. The detailed protocols and understanding of the downstream biological effects of these peptidomimetics, such as the modulation of integrin signaling pathways, are crucial for the advancement of novel therapeutics in areas like oncology and beyond.
References
- 1. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation (in vitro and in vivo) of cyclic arginine-glycine-aspartate (RGD) peptidomimetic-paclitaxel conjugates targeting integrin αVβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical HPLC Methods for H-Glu-OtBu Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the use of side-chain protecting groups is essential to prevent unwanted side reactions. For glutamic acid, the tert-butyl (OtBu) ester is a commonly employed protecting group due to its stability under the basic conditions used for Fmoc deprotection and its lability to acidic cleavage.[1][2] The presence of the bulky and hydrophobic OtBu group significantly influences the peptide's properties, including its retention behavior in reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
This application note provides detailed protocols and methodologies for the analytical RP-HPLC of peptides containing the H-Glu-OtBu residue. The focus is on achieving optimal separation and accurate purity assessment of both protected and deprotected peptides. Understanding the chromatographic behavior of these peptides is critical for in-process monitoring, quality control, and final product characterization in peptide drug development.
Principle of Separation
Reversed-phase HPLC separates peptides based on their hydrophobicity.[4] The stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile, with an ion-pairing agent such as trifluoroacetic acid (TFA).[5] Peptides are eluted by a gradient of increasing organic solvent concentration.
The this compound residue imparts a significant increase in hydrophobicity to a peptide due to the tert-butyl group. Consequently, peptides containing this compound will exhibit longer retention times compared to their unprotected counterparts. This property can be leveraged to separate protected peptides from impurities and from the final deprotected product.
Factors Influencing HPLC Separation of this compound Containing Peptides
Caption: Key factors influencing HPLC separation of this compound peptides.
Experimental Protocols
Protocol 1: Purity Analysis of Crude Protected Peptide Containing this compound
This protocol is designed for the analysis of a crude peptide sample immediately after synthesis and cleavage from the resin, where the this compound is still present.
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.[1]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[1]
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.[6]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The protected peptide will be a major peak with a relatively long retention time due to the hydrophobicity of the OtBu group.
Protocol 2: Monitoring Deprotection of this compound
This protocol is used to monitor the removal of the OtBu protecting group during the final deprotection step.
1. Sample Preparation:
-
Take aliquots from the deprotection reaction mixture at different time points (e.g., 0, 1, 2, and 4 hours).
-
Quench the reaction by diluting the aliquot in a large volume of cold diethyl ether to precipitate the peptide.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.
-
Dissolve the dried peptide in the initial mobile phase as described in Protocol 1.
2. HPLC System and Conditions:
-
Use the same HPLC system and conditions as in Protocol 1.
3. Data Analysis:
-
Compare the chromatograms from the different time points.
-
The peak corresponding to the protected peptide (longer retention time) should decrease in area over time.
-
A new peak corresponding to the deprotected peptide (shorter retention time) should appear and increase in area over time.
-
The reaction is considered complete when the peak for the protected peptide is no longer detectable.
Data Presentation
The following tables present representative data for the analysis of a hypothetical peptide, Ac-Tyr-Val-Gly-Glu(OtBu)-Leu-NH2, and its deprotected form.
Table 1: Retention Times of Protected and Deprotected Peptides
| Peptide Sequence | Protecting Group | Retention Time (min) |
| Ac-Tyr-Val-Gly-Glu-Leu-NH2 | None | 15.2 |
| Ac-Tyr-Val-Gly-Glu(OtBu)-Leu-NH2 | OtBu | 22.8 |
HPLC Conditions: As described in Protocol 1.
Table 2: Purity Analysis of Crude Protected Peptide
| Peak Number | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 3.2 | Scavenger/Cleavage Artifacts |
| 2 | 19.1 | 7.5 | Deletion Sequence |
| 3 | 22.8 | 85.3 | Ac-Tyr-Val-Gly-Glu(OtBu)-Leu-NH2 |
| 4 | 24.5 | 4.0 | Other Impurities |
HPLC Conditions: As described in Protocol 1.
Table 3: Monitoring of Deprotection Reaction
| Time (hours) | % Protected Peptide (Area) | % Deprotected Peptide (Area) |
| 0 | 98.5 | 1.5 |
| 1 | 45.2 | 54.8 |
| 2 | 5.1 | 94.9 |
| 4 | <0.1 | >99.9 |
HPLC Conditions: As described in Protocol 1.
Experimental Workflow for HPLC Method Development
The following diagram illustrates a general workflow for developing an analytical HPLC method for this compound containing peptides.
Caption: General workflow for developing an analytical HPLC method.
Conclusion
The analytical HPLC methods described in this application note provide a robust framework for the analysis of peptides containing the this compound residue. The presence of the tert-butyl protecting group significantly increases the hydrophobicity and, therefore, the retention time of the peptide in RP-HPLC, which is a key consideration for method development. By following the detailed protocols and understanding the factors that influence separation, researchers can achieve accurate and reliable characterization of these important intermediates and final products in peptide synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Solution-Phase Synthesis Using H-Glu-OtBu
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Glutamic acid γ-tert-butyl ester (H-Glu-OtBu) is a pivotal building block in the field of peptide chemistry.[1] It is a derivative of the amino acid glutamic acid where the side-chain γ-carboxyl group is protected by a tert-butyl (OtBu) ester. This protection strategy is essential in peptide synthesis to prevent the acidic side chain from participating in unwanted reactions during the formation of peptide bonds.[1][2] The OtBu group is advantageous due to its stability under various coupling conditions and its facile removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA), which ensures orthogonality with other common protecting groups like Boc and Fmoc.[2][3]
Solution-phase peptide synthesis is a classical and versatile method, particularly suitable for large-scale production and the synthesis of shorter peptides or peptide fragments.[4][5] This document provides a detailed workflow, experimental protocols, and quantitative data for the incorporation of this compound into a peptide chain using this method. Furthermore, it highlights the biological relevance of glutamate-containing peptides by illustrating their role in neuronal signaling pathways.[6][7][8]
Section 1: Synthesis Workflow Overview
The solution-phase synthesis of a dipeptide using this compound involves a systematic, stepwise process. The general workflow begins with the N-terminal protection of the amino acid that will be coupled to the free amino group of this compound. This is followed by the crucial coupling step, where a peptide bond is formed using an activating agent. After successful coupling, the crude product undergoes a work-up and purification procedure. Finally, the protecting groups (both N-terminal and the OtBu side-chain group) are removed to yield the final dipeptide.
Section 2: Experimental Protocols
Protocol 2.1: Dipeptide Synthesis: Coupling of Boc-Ala-OH with this compound
This protocol details the synthesis of the protected dipeptide Boc-Ala-Glu-OtBu using HBTU/HOBt as the coupling reagents.
Materials:
-
Boc-Ala-OH
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Methodology:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Boc-Ala-OH (1.0 equivalent) in anhydrous DMF.
-
Activation: To this solution, add HBTU (1.05 equivalents) and HOBt (1.05 equivalents). Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling Partner Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.5 equivalents) to this solution to act as a base.
-
Coupling Reaction: Add the this compound solution to the activated Boc-Ala-OH solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Aqueous Work-up: Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude protected dipeptide.[9]
Protocol 2.2: Peptide Purification
The crude peptide from Protocol 2.1 requires purification to remove unreacted reagents and byproducts.
Materials:
-
Crude protected dipeptide
-
Silica (B1680970) gel for column chromatography
-
Solvent system (e.g., a gradient of ethyl acetate in hexanes)
-
Thin-layer chromatography (TLC) plates
Methodology:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the starting eluent (e.g., 10% ethyl acetate in hexane).
-
Column Chromatography: Purify the crude product by silica gel column chromatography.[9]
-
Elution: Elute the product using a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified protected dipeptide.
Protocol 2.3: Global Deprotection (Removal of Boc and OtBu)
This protocol describes the simultaneous removal of the N-terminal Boc group and the side-chain OtBu group using trifluoroacetic acid (TFA).
Materials:
-
Purified Boc-Ala-Glu-OtBu
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIPS)
-
Cold diethyl ether
-
Centrifuge and tubes
Methodology:
-
Cleavage Reaction: Dissolve the purified and dried protected peptide in the cleavage cocktail in a round-bottom flask. Stir the solution at room temperature. The reaction is typically complete within 1-2 hours.[9]
-
Precipitation: After the reaction is complete, concentrate the solution under a stream of nitrogen. Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.[9]
-
Isolation and Washing: Collect the precipitated peptide by centrifugation. Decant the ether.
-
Drying: Wash the peptide pellet with cold diethyl ether several times to remove residual TFA and scavengers. Dry the final peptide product under vacuum.
Protocol 2.4: Product Characterization
The identity and purity of the final peptide should be confirmed.
Methodology:
-
Purity Assessment (RP-HPLC):
-
Dissolve a small sample of the final peptide (approx. 1 mg/mL) in an appropriate solvent (e.g., water/acetonitrile (B52724) mixture).[10]
-
Analyze the sample using analytical reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[10][11]
-
Use a standard gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the elution profile at 210-220 nm. Purity is determined by the relative area of the main peak.
-
-
Identity Confirmation (Mass Spectrometry):
-
Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm that the observed molecular weight matches the calculated mass of the target peptide (Ala-Glu).[10]
-
Section 3: Quantitative Data Summary
The following tables summarize representative data for the synthesis and deprotection steps. Actual yields may vary depending on the specific amino acids and reaction conditions.
Table 1: Representative Yields for Dipeptide Synthesis
| N-Protected Amino Acid | Coupling Partner | Coupling Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Boc-Ala-OH | This compound | HBTU/HOBt | DMF | 4 - 8 | 85 - 95 |
| Boc-Gly-OH | This compound | HBTU/HOBt | DMF | 4 - 6 | 88 - 96 |
| Boc-Leu-OH | This compound | DCC/HOBt | DCM/DMF | 6 - 8 | 80 - 90 |
Data adapted from similar solution-phase peptide synthesis protocols.[9]
Table 2: Deprotection Efficiency
| Protecting Group | Reagent | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|
| Boc (tert-butoxycarbonyl) | TFA/DCM (1:1) | 0.5 - 1 | >95 |
| OtBu (tert-butyl) | TFA/DCM (1:1) | 1 - 2 | >95 |
Data based on standard deprotection procedures in peptide chemistry.[9]
Section 4: Application Example - Glutamate (B1630785) in Neuronal Signaling
Glutamate is the most abundant excitatory neurotransmitter in the mammalian central nervous system and plays a crucial role in nearly all aspects of normal brain function, including learning and memory.[8][12] Peptides containing glutamic acid residues can interact with glutamate receptors and are therefore of significant interest in neuroscience and drug development.
One of the most critical pathways involving glutamate is mediated by the N-methyl-D-aspartate (NMDA) receptor .[7] The NMDA receptor is an ionotropic glutamate receptor that functions as a "coincidence detector," requiring both glutamate binding and postsynaptic membrane depolarization to open its ion channel.[13] This allows the influx of Ca²⁺ ions, which act as a second messenger to trigger downstream signaling cascades essential for synaptic plasticity—the molecular basis for learning and memory.[6][13] Dysregulation of NMDA receptor signaling is implicated in numerous neurological disorders, including Alzheimer's disease and epilepsy.[7][12][14]
The use of this compound is a cornerstone of modern solution-phase peptide synthesis for incorporating glutamic acid residues. The protocols outlined in this document provide a robust framework for the successful synthesis, purification, and characterization of glutamate-containing peptides. The orthogonal protection offered by the OtBu group, combined with well-established coupling and deprotection methodologies, enables the efficient construction of desired peptide sequences for a wide range of applications, from basic research to the development of novel therapeutics targeting pathways like glutamatergic neurotransmission.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of H-Glu(OtBu)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of Fmoc-L-Glutamic acid γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH) in automated solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, experimental protocols, and key considerations to ensure high-purity peptide production.
Introduction to Fmoc-Glu(OtBu)-OH in Peptide Synthesis
Fmoc-Glu(OtBu)-OH is a critical building block for the incorporation of glutamic acid residues in peptide chains using Fmoc chemistry. The γ-carboxyl group of the glutamic acid side chain is protected by a tert-butyl (OtBu) ester. This protecting group is stable under the basic conditions required for the removal of the Nα-Fmoc group (e.g., piperidine) but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[1][2] This orthogonality is a fundamental principle of the widely used Fmoc/tBu strategy in SPPS.[1] The use of the OtBu side-chain protection minimizes side reactions such as the formation of pyroglutamate (B8496135).[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-Glu(OtBu)-OH is essential for its effective application in peptide synthesis.
| Property | Value |
| Synonyms | Fmoc-L-Glutamic acid 5-tert-butyl ester |
| Molecular Formula | C₂₈H₃₃NO₆ |
| Molecular Weight | 483.57 g/mol |
| Melting Point | 182 °C[1] |
| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate, DMSO, acetone[1] |
Application in Automated Peptide Synthesizers
Fmoc-Glu(OtBu)-OH is the standard derivative for incorporating glutamic acid in automated peptide synthesizers that utilize Fmoc chemistry.[1][4] Automated systems streamline the repetitive cycles of deprotection, washing, coupling, and washing, ensuring high reproducibility and efficiency.[5]
Key Advantages in Automated SPPS:
-
High Stability: The OtBu group is stable throughout the iterative cycles of Fmoc deprotection with piperidine (B6355638).[6]
-
Orthogonality: The acid-labile nature of the OtBu group allows for its simultaneous removal with other tBu-based side-chain protecting groups and cleavage from the resin in a single step with TFA.[1]
-
Reduced Side Reactions: The side-chain protection effectively prevents the formation of pyroglutamate and glutarimide (B196013) byproducts.[3][6]
-
High Purity and Yield: The use of high-purity Fmoc-Glu(OtBu)-OH contributes to the overall fidelity of the peptide sequence, leading to higher purity and yield of the target peptide.[2]
Experimental Protocols for Automated Peptide Synthesis
The following are generalized protocols for the incorporation of Fmoc-Glu(OtBu)-OH using an automated peptide synthesizer. These protocols can be adapted based on the specific peptide sequence, resin, and synthesizer used.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).
-
Swelling: Place the resin in the reaction vessel of the automated synthesizer. Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes to ensure optimal reaction conditions.[7][8]
Fmoc-Deprotection
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Automated Deprotection Cycle: The synthesizer will perform the following steps:
-
Drain the swelling solvent.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes at room temperature.[6]
-
Drain the solution.
-
A second treatment with the piperidine solution for 5-10 minutes is recommended to ensure complete deprotection.[6]
-
Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling of Fmoc-Glu(OtBu)-OH
-
Activation Solution: Prepare a solution of Fmoc-Glu(OtBu)-OH and a suitable coupling reagent in DMF. A 2- to 4-fold molar excess of the amino acid derivative relative to the resin substitution is recommended.[9]
-
Automated Coupling Cycle: The synthesizer will add the activated Fmoc-Glu(OtBu)-OH solution to the deprotected peptide-resin and agitate for the specified coupling time.
Final Cleavage and Deprotection
-
Washing and Drying: After the final coupling and deprotection steps, the peptide-resin is thoroughly washed with DMF and then with a solvent like dichloromethane (DCM), and dried under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT).[6] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[10]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and incubate at room temperature with occasional stirring for 2-4 hours.[6]
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[6]
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove scavengers and byproducts.
-
Dry the purified peptide under vacuum.
-
Quantitative Data: Coupling Reagent Performance
The choice of coupling reagent significantly impacts the efficiency of Fmoc-Glu(OtBu)-OH incorporation and can help minimize side reactions. The following table summarizes the performance of common coupling reagents.
| Coupling Reagent | Class | Relative Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium Salt | Very High | Low | Fast reaction rates, high yields, effective for sterically hindered couplings.[7][11] | Higher cost, potential for side reactions if used in excess.[7] |
| HBTU | Uronium Salt | High | Low | Good performance for routine synthesis, well-established.[7][11] | Less reactive than HATU, can be less effective for difficult sequences.[7] |
| COMU | Uronium Salt | Very High | Very Low | High efficiency comparable to HATU, safer byproducts, good solubility.[7][11] | Relatively newer compared to HBTU/HATU.[7] |
| PyBOP | Phosphonium Salt | High | Low | Efficient with low racemization, byproducts are generally less hazardous.[11] | More expensive than carbodiimides.[7] |
| DIC/HOBt | Carbodiimide/Additive | Moderate to High | Low (with HOBt) | Cost-effective, suitable for standard couplings.[11] | Can be less efficient for sterically hindered couplings.[7] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance, inadequate activation, peptide aggregation.[11] | Extend coupling time, perform a double coupling, use a stronger coupling reagent like HATU, or add chaotropic salts like LiCl.[11] |
| Pyroglutamate Formation | Intramolecular cyclization of N-terminal glutamic acid.[3][9] | Minimize the time the N-terminal Glu is deprotected before the next coupling step.[9] |
| Premature Deprotection of OtBu group | Unintended loss of the tert-butyl group, leading to a side product with a mass 56 Da less than the target peptide.[9] | Ensure that acidic conditions are not inadvertently introduced during the synthesis cycles. |
Visualizing the Workflow
Automated SPPS Cycle for Fmoc-Glu(OtBu)-OH Incorporation
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Cycle.
Decision Workflow for Selecting a Coupling Reagent
Caption: Selecting a Coupling Reagent for Fmoc-Glu(OtBu)-OH.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Convergent Synthesis Strategies with H-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Convergent synthesis is a highly efficient strategy for the chemical synthesis of large peptides and proteins. This approach involves the independent synthesis of protected peptide fragments, which are subsequently coupled to form the final polypeptide. This methodology offers significant advantages over linear solid-phase peptide synthesis (SPPS), particularly for long or complex sequences, by allowing for the purification of intermediate fragments, which can lead to a higher purity of the final product and improved overall yields.
L-Glutamic acid, with its side-chain carboxyl group, is a common residue in biologically active peptides. The use of H-Glu-OtBu (L-Glutamic acid α-tert-butyl ester) and its N-protected derivatives, such as Fmoc-Glu(OtBu)-OH or Z-Glu(OtBu)-OH, is central to many convergent strategies. The tert-butyl (OtBu) ester provides robust protection for the γ-carboxyl group of glutamic acid, which is stable to the basic conditions used for Fmoc-group removal during SPPS but is readily cleaved under mildly acidic conditions, typically with trifluoroacetic acid (TFA).[1][2] This orthogonality is crucial for the selective deprotection and manipulation required in fragment condensation strategies.
These application notes provide detailed protocols for the synthesis of peptide fragments containing a Glu(OtBu) residue and their subsequent use in convergent synthesis via fragment condensation.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of peptide fragments and their subsequent coupling in a convergent strategy. Yields are indicative and can vary based on the specific peptide sequence, scale, and coupling conditions.
Table 1: Representative Data for Solid-Phase Synthesis of a Protected Peptide Fragment
| Parameter | Value | Notes |
| Resin Loading | 0.5 - 0.7 mmol/g | Dependent on the specific resin used. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading for each coupling cycle. |
| Coupling Reagent Equivalents | 3 - 5 eq. | e.g., HBTU, HATU, or DIC/Oxyma. |
| Base Equivalents | 6 - 10 eq. | e.g., DIPEA or 2,4,6-Collidine. |
| Individual Coupling Yield | >99% | Monitored by Kaiser test or similar method. |
| Overall Crude Protected Fragment Yield | 70 - 90% | Dependent on peptide length and sequence. |
| Purity after Cleavage (Crude) | 60 - 85% | Sequence-dependent. |
| Purity after HPLC Purification | >98% | For use in fragment condensation. |
Table 2: Representative Data for Convergent Fragment Condensation
| Parameter | Solution-Phase Condensation | Solid-Phase Condensation | Notes |
| Fragment Equivalents (N-terminal fragment) | 1.0 - 1.2 eq. | 1.5 - 3.0 eq. | Relative to the C-terminal fragment. |
| Coupling Reagent Equivalents | 1.1 - 1.5 eq. | 1.5 - 3.0 eq. | e.g., TBTU, HOBt/DIC. |
| Base Equivalents | 2.0 - 3.0 eq. | 3.0 - 6.0 eq. | e.g., DIPEA. |
| Reaction Time | 12 - 24 hours | 24 - 48 hours | Can be monitored by HPLC. |
| Typical Yield | 60 - 80%[3] | 50 - 80% | Highly dependent on fragment size and solubility. |
| Final Purity after HPLC | >95 - 99% | >95 - 99% | Pharmaceutical grade may require >98%. |
Mandatory Visualization
Logical Workflow for Convergent Peptide Synthesis
References
Troubleshooting & Optimization
preventing side reactions with H-Glu-OtBu
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing common side reactions when using H-Glu-OtBu in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?
When utilizing this compound, particularly when the glutamic acid residue is at the N-terminus of a peptide, two principal side reactions can occur:
-
Pyroglutamate (B8496135) Formation: This is an intramolecular cyclization of the N-terminal glutamic acid residue, resulting in the formation of a five-membered lactam ring. This reaction leads to a mass loss of 18 Da (loss of H₂O) and can block the N-terminus, preventing further elongation of the peptide chain. This side reaction is catalyzed by both acidic and basic conditions and is accelerated by elevated temperatures.
-
Glutarimide (B196013) Formation: This intermolecular side reaction is particularly prevalent in sequences containing a glutamic acid residue followed by a glycine (B1666218) (Glu-Gly). The reaction involves the nucleophilic attack of the backbone amide nitrogen of the glycine residue on the side-chain carbonyl of the glutamic acid, forming a six-membered glutarimide ring. This can disrupt the peptide's structure and intended function.
Troubleshooting Guides
Issue 1: Unexpected Peak with a Mass Loss of 18 Da in Mass Spectrometry
Symptom: Mass spectrometry analysis of your crude peptide shows a significant peak corresponding to the mass of the desired peptide minus 18 Da.
Potential Cause: This mass loss is characteristic of pyroglutamate formation at the N-terminal glutamic acid residue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyroglutamate formation.
Issue 2: Disrupted Synthesis or Unexpected Adducts with Glu-Gly Sequences
Symptom: Difficulty in synthesizing peptides containing a Glu-Gly sequence, or the appearance of unexpected peaks in HPLC that do not correspond to simple deletion or modification.
Potential Cause: Glutarimide formation, which is known to be sequence-dependent and favored in Glu-Gly motifs.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for glutarimide formation.
Data on Side Reaction Prevention
Table 1: Influence of N-terminal Protecting Group on Pyroglutamate Formation
| N-terminal Amino Acid Derivative | Side Reaction | % Occurrence (Typical Conditions) |
| Fmoc-Gln-OH | Pyroglutamate Formation | 2-10% |
| Fmoc-Gln(Trt)-OH | Pyroglutamate Formation | < 0.2%[1] |
Data suggests that the use of a bulky side-chain protecting group like Trityl on the N-terminal glutamine residue significantly reduces the incidence of pyroglutamate formation.
Table 2: Impact of Adjacent Amino Acid on Glutarimide Formation
| Sequence | Side Reaction | Outcome |
| Glu(Gly)-OAll | Glutarimide Formation | Disrupts the formation of cyclic RGD peptides.[2] |
| Glu[Lys(Boc)]-OAll | Glutarimide Formation | Inhibited due to steric hindrance from the Boc protecting group.[2] |
| Glu[Ser(tBu)]-OAll | Glutarimide Formation | Prevented, allowing for successful synthesis of the target peptide.[2] |
This data highlights the sequence-dependent nature of glutarimide formation and demonstrates that introducing a sterically hindered amino acid adjacent to glutamic acid can effectively prevent this side reaction.[2]
Experimental Protocols
Protocol 1: Minimizing Pyroglutamate Formation During Fmoc-SPPS
This protocol is designed for the manual or automated solid-phase synthesis of peptides where a glutamic acid residue is at the N-terminus.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (v/v) or 5% piperazine / 2% DBU in DMF (v/v)
-
Coupling reagents: e.g., HATU, HBTU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Washing solvent: Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution. For standard peptides, 20% piperidine in DMF for 2 x 10 minutes is common.
-
For sequences prone to pyroglutamate formation, consider using a milder deprotection solution such as 5% piperazine with 2% DBU in DMF to shorten the exposure to basic conditions.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
Pre-activate Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HATU) and DIEA in DMF for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes at room temperature.
-
-
Washing: After coupling, wash the resin extensively with DMF (5 times) and DCM (3 times).
-
Final Deprotection and Immediate Coupling:
-
For the final N-terminal glutamic acid, after Fmoc deprotection, wash the resin thoroughly.
-
Immediately proceed to the coupling of the subsequent amino acid without delay to minimize the time the free N-terminal amine is exposed.
-
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
Signaling Pathways and Reaction Mechanisms
Mechanism of Pyroglutamate Formation
The formation of pyroglutamate from an N-terminal glutamic acid residue is an intramolecular nucleophilic acyl substitution reaction. The free N-terminal amine attacks the side-chain carbonyl carbon of the glutamic acid, leading to the formation of a five-membered lactam ring and the elimination of a water molecule.
Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.
(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.)
References
Technical Support Center: Troubleshooting tert-Butyl Cation Formation During Cleavage
This guide is designed for researchers, scientists, and drug development professionals to address common issues arising from the formation of reactive tert-butyl cations during the acidic cleavage of protecting groups in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the acidic deprotection of tert-butyl protecting groups?
The primary cause is the generation of a highly reactive tert-butyl cation intermediate upon cleavage of the tert-butyl group with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4][5] This electrophilic carbocation can then alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[1][2][4][5]
Q2: Which functional groups or amino acid residues are most susceptible to modification by the tert-butyl cation?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][3][5] These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1][3][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][2][3][4][5]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation, leading to S-tert-butylation.[1][2][3][4][6]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[1][2][3][6]
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups are also susceptible to this side reaction.[4]
Q3: What are scavengers and how do they prevent the formation of side products?
Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3][4][7] They are typically more reactive towards the carbocation than the sensitive residues of the substrate, or they are used in higher concentrations, thus preventing unwanted side reactions.[2][3][4]
Q4: How can I detect the presence of tert-butylated side products in my sample?
The most common methods for detecting tert-butylation are mass spectrometry (MS) and high-performance liquid chromatography (HPLC).[3] A mass increase of 56 Da for each added tert-butyl group can be observed in the mass spectrum.[3][4] HPLC can often separate the tert-butylated impurity from the desired product, where it will appear as a distinct peak.[3]
Q5: My deprotection reaction appears to be incomplete. What are the common causes?
Incomplete deprotection can result from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough for efficient cleavage.[2][4]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or may have been run below room temperature.[2][4][8]
-
Steric Hindrance: Bulky substrates may require more forceful conditions, such as higher temperatures or longer reaction times, to allow the acid to access the protecting group.[2][4]
-
Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[8]
Q6: Is it possible to reverse the S-alkylation of a methionine residue?
Yes, the S-alkylation of methionine is a reversible reaction.[2] Treating the purified peptide with a mild acidic solution, such as 5% aqueous acetic acid, and heating at 40°C for 24 hours can be effective in removing the t-butyl group.[2]
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in LC-MS with a mass increase of +56 Da. [3][4] | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][3][4] | Incorporate a suitable scavenger or a scavenger cocktail into the cleavage reagent.[2][3] The choice of scavenger depends on the specific residues present in your compound.[3][4] |
| Incomplete cleavage or deprotection. | 1. Insufficient acid strength or concentration.[2][4]2. Inadequate reaction time or temperature.[2][4]3. Steric hindrance around the protecting group.[2][4] | 1. Increase the concentration of TFA or use a stronger acid.[4]2. Extend the reaction time (e.g., from 2h to 4h+) and ensure the reaction is run at room temperature.[4][8]3. For sterically hindered groups, consider increasing the reaction temperature or time.[2] |
| Low yield of the deprotected product. | 1. Side reactions consuming the desired product.2. Incomplete cleavage.3. Poor solubility of the starting material.[1]4. Product not precipitating well in ether.[6] | 1. Add appropriate scavengers to the reaction mixture.[1]2. Optimize cleavage conditions as described above.3. Choose a solvent system that ensures complete dissolution of the substrate.[1]4. Increase the volume of cold diethyl ether used for precipitation or try alternative non-polar solvents.[6] |
| Oxidation of sensitive residues (e.g., Met to Met(O)). [6][7] | Oxidation of the thioether side chain of methionine during acidic cleavage.[6][7] | Add reducing agents like dithiothreitol (B142953) (DTT) or 1,2-ethanedithiol (B43112) (EDT) to the cleavage cocktail.[7] Thioanisole also helps reduce methionine sulfoxide.[1] |
Data Presentation
Table 1: Common Scavengers for tert-Butyl Cation Trapping
| Scavenger | Target Residue(s) | Typical Concentration (% v/v) | Notes |
| Triisopropylsilane (B1312306) (TIS) | Trp, Tyr, Cys, general carbocations | 2.5 - 5 | Highly effective and commonly used carbocation scavenger.[1][2] |
| Triethylsilane (TES) | Trp, Met | 5 - 10 | Another effective silane-based scavenger.[1][2] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5 | A strong nucleophile; effective at preventing S-alkylation but has a strong odor.[1][2] |
| Thioanisole | Met, Trp | 2.5 - 5 | Effective in preventing S-alkylation of methionine and can help reduce methionine sulfoxide.[1][2] |
| Phenol | Tyr, Trp | 5 | Good scavenger for protecting tyrosine.[1] |
| Water | General | 2.5 - 5 | Acts as a nucleophile to hydrolyze the tert-butyl cation.[1][2] Often included in scavenger cocktails.[2] |
| Dithiothreitol (DTT) | Cys | 2.5 (w/v) | Helps prevent disulfide bond formation in cysteine-containing peptides.[2] |
Table 2: Illustrative Efficiency of Scavenger Cocktails for a Cysteine-Containing Peptide
The following data illustrates the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide.
| Cleavage Cocktail Composition (TFA/Scavengers) | S-tert-butylated Side Product (%) |
| 95% TFA / 5% H₂O | ~ 30 - 40% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | ~ 5 - 15% |
| 92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT | < 5% |
| 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT (Reagent K) | < 2% |
Note: Data is illustrative and based on findings from the literature.[1][6] Actual percentages can vary based on the specific peptide sequence and reaction conditions.[1][6]
Experimental Protocols
Protocol 1: General Cleavage of a Peptide from Resin
This protocol outlines a standard procedure for cleaving a peptide from the resin support while simultaneously removing acid-labile side-chain protecting groups.
-
Resin Preparation: After synthesis, wash the peptidyl-resin (e.g., 100 mg) thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least 1 hour.[6]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, freshly prepare the cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[2][6] For 100 mg of resin, prepare 2 mL of the cocktail.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate containing the peptide.[3][6][7]
-
Resin Wash: Wash the resin with a small volume of fresh TFA (0.5-1 mL) and combine the filtrates to ensure complete recovery.[3][7]
-
Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the peptide.[2][3][7]
-
Collection: Collect the precipitated peptide by centrifugation and carefully decant the ether.[2][3]
-
Washing: Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage byproducts.[3][7]
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3][7]
Protocol 2: General Deprotection of a tert-Butyl Protected Compound in Solution
This protocol is a general guideline for the deprotection of a tert-butyl protected compound in a solution phase.
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent (e.g., dichloromethane, DCM).[1][2]
-
Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For example, for a tryptophan-containing substrate, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1][2]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.[2][8]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[2] The crude product can then be taken for purification.
Protocol 3: Optimized Cleavage for Cysteine-Containing Peptides
Cysteine is highly susceptible to S-tert-butylation.[6][9] This protocol is optimized to minimize this and other side reactions like disulfide bond formation.[7]
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.[7]
-
Prepare Cleavage Cocktail: In a separate vial, freshly prepare the cleavage cocktail. A highly effective cocktail for Cys-containing peptides is: 92.5% TFA, 2.5% H₂O, 2.5% TIS, and 2.5% DTT (w/v).[7] For 2 mL of cocktail, this corresponds to 1.85 mL of TFA, 50 µL of H₂O, 50 µL of TIS, and 50 mg of DTT. Ensure the DTT is fully dissolved.[7]
-
Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel.[7]
-
Reaction Time: Stir the mixture at room temperature for 2-3 hours.[7]
-
Work-up: Follow steps 4-9 from the "General Cleavage of a Peptide from Resin" protocol.
Visualizations
Caption: Reaction pathway of Boc-cleavage and fate of the tert-butyl cation.
Caption: A logical workflow for troubleshooting common cleavage issues.
Caption: Guide for selecting appropriate scavengers based on peptide composition.
References
Technical Support Center: H-Glu-OtBu Coupling
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the coupling efficiency of H-Glu(OtBu)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my H-Glu(OtBu)-OH coupling reaction showing low efficiency?
Low coupling efficiency with H-Glu(OtBu)-OH is often attributed to one or a combination of the following factors:
-
Steric Hindrance: The tert-butyl (OtBu) protecting group on the glutamic acid side chain is bulky. This bulkiness, combined with that of the N-terminal protecting group (e.g., Fmoc) and the growing peptide chain on the solid support, can physically obstruct the formation of the new peptide bond.[1][2]
-
Peptide Aggregation: As the peptide chain elongates on the solid-phase resin, it can fold and form secondary structures. This aggregation can render the N-terminal amine at the reaction site inaccessible to the incoming activated amino acid.[2][3] This is particularly common in sequences containing hydrophobic residues.[4]
-
Poor Resin Solvation: In solid-phase peptide synthesis (SPPS), proper swelling of the resin is critical for the efficient diffusion of reagents.[3][5] Poor solvation in solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) can significantly hinder the reaction rate.
Q2: Which coupling reagents are most effective for H-Glu(OtBu)-OH?
For challenging couplings involving sterically hindered amino acids like H-Glu(OtBu)-OH, standard carbodiimide (B86325) reagents such as DCC or EDC are often insufficient.[1] More powerful onium salt-based reagents (uronium/aminium or phosphonium (B103445) salts) are generally required to achieve high efficiency.[1][6]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly recommended.[1] HATU is known for its high reactivity and speed, making it very effective for difficult sequences.[1] COMU offers high efficiency and a better safety profile, as it is not based on the potentially explosive HOBt/HOAt additives.[1][7]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly for minimizing the risk of racemization.[1]
| Reagent | Reagent Type | Reactivity | Racemization Risk | Key Advantages & Disadvantages |
| HATU | Aminium Salt | Very High | Low | Pro: Faster and more efficient than HBTU, excellent for hindered couplings.[1] Con: Can cause guanidinylation of the N-terminus if used in excess; more expensive.[1][6] |
| HBTU | Aminium Salt | High | Low-Moderate | Pro: Widely used, reliable, and effective for many sequences.[1] Con: Can cause N-terminal guanidinylation.[1][6] |
| COMU | Aminium Salt | Very High | Low | Pro: High efficiency comparable to HATU, non-explosive (Oxyma-based), good solubility.[1][7] Con: Limited solution stability.[6] |
| PyBOP | Phosphonium Salt | High | Low | Pro: High efficiency, no guanidinylation side reaction.[1] Con: Byproducts can sometimes be difficult to remove.[1] |
| DIC/HOAt | Carbodiimide/Additive | Moderate-High | Low-Moderate | Pro: Cost-effective, avoids guanidinylation side reaction.[1] Con: Slower reaction times compared to onium salts.[1] |
Q3: How can I monitor the completion of the coupling reaction?
The most common method for monitoring coupling completion in SPPS is the Kaiser test (or ninhydrin (B49086) test). This colorimetric test detects the presence of free primary amines (the unreacted N-terminus of the peptide chain) on the resin.
-
Positive Result (Incomplete Coupling): A deep blue or purple color on the resin beads and/or in the solution indicates the presence of free primary amines.[3]
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating that the coupling reaction is complete.[2][3]
It is crucial to perform thorough washing of the resin before the test to remove any residual reagents that could interfere with the result.[5]
Q4: What should I do if the coupling is incomplete after the standard reaction time?
If a positive Kaiser test indicates an incomplete reaction, several strategies can be employed:
-
Double Coupling: This is the most common approach. The initial reaction solution is drained, the resin is washed, and a second coupling is performed with a fresh solution of the activated amino acid and coupling reagents.[4][8]
-
Extend Reaction Time: Simply increasing the coupling time from a standard 1-2 hours to 4-6 hours, or even overnight, can often drive the reaction to completion.[2]
-
Increase Temperature: Gently increasing the reaction temperature to 40-50°C can overcome the activation energy barrier for sterically hindered couplings.[1] However, be aware that elevated temperatures can also increase the risk of side reactions, particularly racemization.[1][8]
-
Change Solvent System: If peptide aggregation is suspected, using a different solvent or adding chaotropic salts can be effective. A mixture of DMF and DCM may improve resin swelling, and the addition of salts like LiCl (e.g., 0.5 M) can help disrupt secondary structures, improving accessibility of the reaction site.[2]
Q5: I'm observing an unexpected mass loss in my final peptide. Could it be a side reaction involving glutamic acid?
Yes, a common side reaction for peptides with an N-terminal glutamic acid residue is the formation of pyroglutamate (pGlu) .[9][10] This involves an intramolecular cyclization where the N-terminal amine attacks the side-chain carboxyl group, resulting in the formation of a five-membered lactam ring and the loss of a water molecule (a mass difference of -18 Da).[11][12]
This modification is irreversible and caps (B75204) the peptide, as the N-terminal amine is consumed in the reaction, preventing further chain elongation.[11] The reaction can occur spontaneously but is often accelerated by acidic or basic conditions during synthesis or cleavage.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pyroglutamate Formation from N-Terminal Glutamic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of pyroglutamate (B8496135) from N-terminal glutamic acid (Glu) residues in peptides and proteins.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Actions |
| Unexpected heterogeneity in purified peptide/protein. | Spontaneous formation of pyroglutamate during purification or storage.[1] | - Maintain a pH between 6.0 and 7.0 during all purification steps.[1][2][3] - Perform purification at reduced temperatures (e.g., 4°C).[1] - Lyophilize the final product for long-term storage.[1] |
| Inconsistent results in biological assays. | Variable amounts of pyroglutamate formation between different batches, potentially impacting bioactivity.[1] | - Characterize each batch for the percentage of pyroglutamate formation using analytical techniques like RP-HPLC or mass spectrometry.[1] |
| N-terminal sequencing (e.g., Edman degradation) fails, indicating a blocked N-terminus. | The N-terminal glutamic acid has cyclized to pyroglutamate, which lacks the primary amine necessary for the sequencing chemistry.[1] | - Treat the sample with pyroglutamate aminopeptidase (B13392206) (pGAP) to enzymatically remove the pyroglutamate residue before sequencing.[1] |
| Observing a mass loss of 18.01 Da in mass spectrometry analysis for an N-terminal Glu-containing peptide. | The N-terminal glutamic acid has undergone cyclization to form pyroglutamate, resulting in the loss of a water molecule.[1] | - Confirm the modification site using tandem mass spectrometry (MS/MS). - If this modification is undesirable, optimize purification and storage conditions (see above). |
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate and how does it form from N-terminal glutamic acid?
Pyroglutamate (pGlu) is a cyclic derivative of glutamic acid. It forms via an intramolecular cyclization reaction where the N-terminal α-amino group of the glutamic acid residue attacks the side-chain γ-carbonyl carbon. This reaction results in the formation of a five-membered ring and the elimination of a water molecule.[1] This is a spontaneous, non-enzymatic process for N-terminal glutamic acid.[4][5]
Q2: What factors influence the rate of pyroglutamate formation from N-terminal glutamic acid?
Several factors can influence the rate of this modification:
-
pH: The rate of pyroglutamate formation is highly pH-dependent. It is minimal around pH 6.0-7.0 and increases in more acidic (pH 4) or alkaline (pH 8) conditions.[1][2][3][5]
-
Temperature: Higher temperatures accelerate the rate of cyclization.[1][6]
-
Protein Structure: The three-dimensional structure of a protein can affect the rate of pyroglutamate formation. Differences in the conversion rates between light and heavy chains of an antibody, for example, were eliminated upon denaturation.[4]
-
Buffer Composition: While less critical than for N-terminal glutamine, the buffer composition can still play a role.
Q3: How can I prevent pyroglutamate formation during protein/peptide production and purification?
Preventing pyroglutamate formation requires careful control of experimental conditions:
-
pH Control: Maintain the pH of all buffers used during purification between 6.0 and 7.0.[1][2][3]
-
Temperature Control: Perform purification steps at low temperatures, such as 4°C, to slow down the reaction rate.[1]
Q4: What are the best practices for storing peptides and proteins to minimize pyroglutamate formation?
Proper storage is crucial for maintaining the integrity of the N-terminus:
-
Short-term Storage (Liquid): Store samples in a buffer with a pH between 6.0 and 7.0 at 4°C.[1]
-
Long-term Storage:
Q5: Can pyroglutamate be removed from a peptide or protein?
Yes, pyroglutamate can be enzymatically removed using pyroglutamate aminopeptidase (pGAP).[1] This enzyme specifically cleaves the pyroglutamate residue from the N-terminus, exposing the subsequent amino acid.[1]
Quantitative Data
The rate of pyroglutamate formation is highly dependent on pH and temperature. The following table summarizes the half-life of N-terminal glutamate (B1630785) cyclization under different conditions.
| pH | Temperature (°C) | Half-life | Reference |
| 4.1 | 45 | ~9 months | [2][3] |
| 6.2 | 37-45 | Minimal Formation | [2][3] |
| 8.0 | 37-45 | Increased Formation | [2][3] |
Note: The rate of pyroglutamate formation from N-terminal glutamine is significantly faster than from glutamic acid.[7]
Experimental Protocols
Protocol 1: Detection and Quantification of Pyroglutamate using LC-MS/MS
This protocol outlines a general approach for the detection and quantification of pyroglutamate formation.
-
Sample Preparation:
-
If analyzing a large protein, digest the protein with a suitable protease (e.g., Trypsin, Lys-C) to generate smaller peptides.[1]
-
-
Chromatographic Separation:
-
Utilize a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate the native peptide from its pyroglutamate-containing form.[2]
-
-
Mass Spectrometry Analysis:
-
Quantification:
-
Quantify the relative abundance of the native and modified peptides by integrating the peak areas from the extracted ion chromatograms.
-
For absolute quantification, a standard curve can be generated using a synthetic peptide with an N-terminal pyroglutamate.
-
Protocol 2: Enzymatic Removal of Pyroglutamate
This protocol describes the enzymatic removal of N-terminal pyroglutamate using pyroglutamate aminopeptidase (pGAP).
-
Buffer Preparation: Prepare a reaction buffer compatible with pGAP activity (refer to the manufacturer's instructions).
-
Enzyme Reaction:
-
Dissolve the peptide or protein sample in the reaction buffer.
-
Add pGAP to the sample at an appropriate enzyme-to-substrate ratio.
-
Incubate the reaction at the optimal temperature and for a sufficient duration to ensure complete removal of the pyroglutamate residue.
-
-
Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., a low pH solution) or by heat inactivation, as recommended by the enzyme manufacturer.
-
Analysis: Verify the removal of pyroglutamate by mass spectrometry or by proceeding with N-terminal sequencing.
Visualizations
Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.
Caption: Troubleshooting workflow for pyroglutamate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification of H-Glu-OtBu Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Glu-OtBu peptides. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound peptides that influence their purification?
A1: The purification of this compound peptides is primarily influenced by the presence of the tert-butyl (OtBu) protecting group on the glutamic acid side chain. This group increases the hydrophobicity of the peptide compared to its deprotected form. The overall hydrophobicity, size, and presence of other sensitive amino acids in the sequence are critical factors for developing an effective purification strategy, typically centered around reversed-phase high-performance liquid chromatography (RP-HPLC).
Q2: What is the recommended type of HPLC column for purifying this compound peptides?
A2: For this compound peptides, a reversed-phase C18 column is generally the most effective choice.[1] It is highly recommended to use a column with a wide pore size, typically 300 Å, especially for larger peptides, as this prevents issues like peak broadening that can occur with smaller pore sizes (e.g., 120 Å).[1][2][3]
Q3: What are the common impurities found in crude this compound peptide samples?
A3: Crude synthetic peptides, including those containing this compound, typically contain a range of impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with incomplete removal of other protecting groups used during synthesis.[1][4] Additionally, by-products from the cleavage of the peptide from the resin and side reactions involving the OtBu group can also be present.[4]
Q4: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase for peptide purification?
A4: Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase for reversed-phase HPLC of peptides. It helps to sharpen peaks and improve resolution by forming ion pairs with the charged groups on the peptide.[3] A concentration of 0.1% TFA in both the aqueous and organic mobile phases is a standard starting point.[2][4]
Troubleshooting Guide
Issue 1: Low Yield or Poor Recovery After Purification
Q: I am experiencing low recovery of my this compound peptide after HPLC purification. What are the potential causes and solutions?
A: Low recovery of peptides during purification is a common issue. The following table outlines potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility | The peptide may not be fully dissolved in the injection solvent or could be precipitating on the column, which is common for hydrophobic peptides.[1] | Ensure the peptide is fully dissolved in the initial mobile phase. If solubility is low, a small amount of organic solvent or a different injection solvent may be needed. |
| Irreversible Adsorption | The peptide might be irreversibly binding to active sites on the silica (B1680970) of the column packing or to metal surfaces in the HPLC system.[1] | Use a high-purity silica column to minimize secondary interactions.[3] If adsorption persists, consider passivation of the HPLC system. |
| Peptide Aggregation | Hydrophobic peptides can aggregate, leading to poor recovery and peak broadening.[1][5] | Optimize the mobile phase by adjusting the organic solvent or adding chaotropic agents. Running the purification at an elevated temperature can also help reduce aggregation.[2][6] |
Issue 2: Poor Resolution and Broad Peaks in HPLC Chromatogram
Q: My this compound peptide is showing broad peaks and poor separation from impurities. How can I improve the resolution?
A: Peak broadening and poor resolution can be addressed by optimizing several HPLC parameters. The following table summarizes key factors and optimization strategies:
| Parameter | Effect on Resolution | Optimization Strategy |
| Gradient Slope | A steep gradient can lead to co-elution of impurities and the target peptide, resulting in poor resolution and broad peaks.[1] | After an initial fast "scouting" gradient to determine the approximate elution time, switch to a shallower gradient around that point to improve separation.[1] |
| Column Temperature | Increasing the column temperature can improve peak shape and change the selectivity of the separation.[2][6] | Experiment with temperatures between 30-60°C. Note that higher temperatures can sometimes accelerate the degradation of the column's stationary phase.[2] |
| Mobile Phase Modifier | The type and concentration of the acid in the mobile phase can affect selectivity. | If using 0.1% TFA, consider slightly increasing or decreasing the concentration. Alternatively, switching to a different acid like formic acid (FA) can alter the elution profile, though it may sometimes result in broader peaks.[7] |
| Flow Rate | The flow rate affects the efficiency of the separation. | The optimal flow rate depends on the column dimensions and particle size. It's often beneficial to test a range of flow rates to find the best balance between resolution and run time.[6] |
Issue 3: Incomplete Removal of the OtBu Protecting Group
Q: I am having trouble completely removing the tert-butyl (OtBu) protecting group from my peptide. What could be the cause and how can I fix it?
A: Incomplete deprotection of the OtBu group is a common challenge. The following table details potential reasons and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid | The amount of trifluoroacetic acid (TFA) may be insufficient to drive the deprotection to completion.[8][9] | Increase the concentration of TFA in the cleavage cocktail. While the reaction is catalytic in principle, using a large excess of TFA is common practice.[8][10] |
| Inadequate Reaction Time | The deprotection reaction may not have been allowed to proceed for a sufficient duration.[8][9] | Extend the reaction time. Monitoring the reaction by LC-MS can help determine the optimal duration. |
| Steric Hindrance | A sterically hindered OtBu group may require more forcing conditions for complete removal.[8][9] | Gently warming the reaction mixture (e.g., to 40°C) can facilitate cleavage, but should be done cautiously to avoid side reactions.[8] |
Issue 4: Side Reactions During OtBu Deprotection
Q: I am observing unexpected side products after the removal of the OtBu group. What are these and how can I prevent them?
A: The primary side reaction during OtBu deprotection is the alkylation of nucleophilic residues by the released tert-butyl cation.[8][9]
| Side Reaction | Affected Residues | Prevention Strategy |
| Alkylation by tert-butyl cation | Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible.[9] | Use "scavengers" in the cleavage cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water. For sulfur-containing amino acids, thioanisole (B89551) or dithiothreitol (B142953) (DTT) are effective.[8] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Peptides
-
Column: C18 reversed-phase column (300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a linear gradient of 5-95% B over 30 minutes for an initial "scouting" run. Based on the elution profile, optimize with a shallower gradient around the elution point of the target peptide.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID). Adjust proportionally for preparative columns.
-
Detection: UV at 214 nm and 280 nm.
-
Temperature: 40°C.
Protocol 2: OtBu Deprotection with Scavengers
-
Dissolve the crude, protected peptide in a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress using analytical HPLC or LC-MS.
-
After completion, precipitate the deprotected peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 3. hplc.eu [hplc.eu]
- 4. bachem.com [bachem.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: H-Glu-OtBu Deprotection
Welcome to the technical support center for H-Glu-OtBu deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the removal of the tert-butyl (OtBu) protecting group from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for the deprotection of the tert-butyl ester from this compound?
The most common method for deprotecting the tert-butyl ester of glutamic acid is acidolysis, typically using neat trifluoroacetic acid (TFA) or a TFA-based cleavage cocktail. A standard protocol involves stirring the protected amino acid in a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) at room temperature for 1-2 hours.[1][2][3]
Q2: What are the most common side reactions during the TFA-mediated deprotection of this compound?
The primary side reactions of concern are:
-
Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form a five-membered lactam ring, especially with prolonged exposure to acidic conditions or elevated temperatures.[1][4][5]
-
Re-alkylation of the Product: The tert-butyl carbocation generated during deprotection is reactive and can re-alkylate the deprotected glutamic acid or other nucleophilic residues if present.[2]
-
Incomplete Deprotection: Insufficient reaction time or acid concentration can lead to incomplete removal of the OtBu group.[1]
Q3: Why is a scavenger like Triisopropylsilane (TIS) used in the cleavage cocktail?
During deprotection, the tert-butyl group is released as a reactive tert-butyl carbocation.[6] Scavengers like TIS are added to the cleavage cocktail to "trap" these carbocations, preventing them from causing side reactions such as re-alkylation of the desired product.[1][2] Water is also a common scavenger.[1][2]
Q4: Can I use other acids for the deprotection of this compound?
While TFA is the most common reagent, other acidic conditions can be employed. These include solutions of HCl in hexafluoroisopropanol (HFIP) or strong acids like hydrogen bromide (HBr) in acetic acid.[7][8][9] However, these conditions can be harsh and may lead to other side reactions if not carefully controlled.[8] Milder Lewis acids like Zinc Bromide (ZnBr₂) or Ferric Chloride (FeCl₃) have also been reported for selective deprotection under specific conditions.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Deprotected Product | Incomplete reaction. | - Increase the reaction time or the concentration of TFA. - Ensure the reaction is performed at room temperature.[1] |
| Product loss during work-up. | - Optimize the precipitation and washing steps. Use cold diethyl ether to maximize precipitation and minimize solubility of the product.[3][6] | |
| Presence of a Side Product with a Mass of -18 Da | Formation of pyroglutamate. | - Minimize the reaction time for TFA deprotection.[1] - Perform the reaction at room temperature or below.[1] - After deprotection, immediately neutralize the reaction mixture or proceed to the next step.[1] |
| Presence of Multiple Spots on TLC or Peaks on HPLC | Incomplete deprotection of the OtBu group. | - Re-subject the product to the deprotection conditions, possibly for a longer duration or with fresh reagents.[1] |
| Formation of various side products. | - Optimize reaction conditions (time, temperature, scavengers). - Purify the product using column chromatography or preparative HPLC.[1] | |
| Alkylation of the product by scavengers. | - Use an optimized scavenger cocktail. A common mixture is TFA with scavengers like TIS and water.[1] |
Summary of Common Cleavage Cocktails for OtBu Deprotection
| Cleavage Cocktail | Typical Reaction Time | Yield (%) | Purity (%) | Notes |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 1-2 hours | 90-95 | >95 | A standard and generally effective cocktail. Short reaction times are crucial to minimize pyroglutamate formation.[1] |
| 33% HBr in Acetic Acid | 1-2 hours | >90 | Variable | Harsh conditions; can lead to side reactions if not carefully controlled.[8] |
| 0.1 N HCl in HFIP | 4 hours | Quantitative | >99 | A TFA-free alternative.[9] |
Experimental Protocols
Protocol 1: Standard Deprotection of this compound using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of dichloromethane (B109758) (DCM) if necessary, although neat TFA is often used.
-
TFA/Scavenger Addition: To the solution, add a pre-mixed cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). A typical ratio is 10 mL of cocktail per gram of protected amino acid.[1][3]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.[1]
-
Purification: The resulting crude H-Glu-OH can be purified by precipitation from a suitable solvent system (e.g., addition of cold diethyl ether) or by crystallization.[1][3][6]
Visualizations
Caption: A typical experimental workflow for the deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Peptides Containing H-Glu-OtBu
This guide provides researchers with troubleshooting strategies and detailed protocols to mitigate and resolve issues related to the aggregation of peptides containing the H-Glu(OtBu) residue during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing H-Glu-OtBu have a tendency to aggregate?
Peptide aggregation, particularly during Solid-Phase Peptide Synthesis (SPPS), is a common issue driven by the formation of stable secondary structures, like β-sheets, through intermolecular hydrogen bonding.[1] The inclusion of this compound can exacerbate this for two main reasons:
-
Hydrophobicity: The tert-butyl (OtBu) protecting group on the glutamic acid side chain is highly hydrophobic. Stretches of hydrophobic residues are known to promote strong intermolecular interactions, leading to poor solvation of the growing peptide chain and increased aggregation.[1][2]
-
Steric Hindrance: While the primary driver is hydrophobicity leading to aggregation, the bulky nature of the OtBu group can also contribute to difficult couplings, which can be mistaken for or occur concurrently with aggregation-related issues.[3]
Q2: How can I detect peptide aggregation during solid-phase synthesis (SPPS)?
Detecting aggregation early is crucial for a successful synthesis. Key indicators include:
-
Incomplete or Slow Fmoc Deprotection: Monitoring the UV profile of the Fmoc-piperidine adduct during the deprotection step can reveal aggregation. A broadening of the deprotection peak suggests that the piperidine (B6355638) is having difficulty accessing the N-terminus of the peptide, which is a common sign of aggregation.[1]
-
Poor Resin Swelling: Aggregated peptide chains can cause the resin beads to collapse, leading to a noticeable decrease in the swollen resin volume.[4][5]
-
Failed Couplings: A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after a coupling step indicates that the incoming amino acid could not react with the N-terminal amine, often because it is inaccessible due to aggregation.[6]
Q3: What are the most effective strategies to prevent on-resin aggregation when using this compound?
Preventing aggregation from the start is the most effective approach. Several methods can be employed, often in combination, to disrupt the intermolecular hydrogen bonding that causes aggregation.
-
Incorporate "Kink-Inducing" Residues: The strategic insertion of certain residues can physically disrupt the formation of β-sheets.
-
Pseudoproline Dipeptides: These derivatives of Ser, Thr, or Cys introduce a kink into the peptide backbone that hinders β-sheet formation.[1] They are incorporated as a dipeptide unit, and the native residue is regenerated during the final acid cleavage from the resin.[6][7] It is recommended to insert a pseudoproline approximately every 6-8 residues.[1]
-
-
Use Backbone-Protecting Groups: Attaching a temporary protecting group to the backbone nitrogen of an amino acid can prevent hydrogen bond formation.
-
Optimize Synthesis Conditions:
-
Solvent Choice: Switching from standard N,N-Dimethylformamide (DMF) to more polar, aggregation-disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl sulfoxide (B87167) (DMSO) can improve solvation.[1][6]
-
Chaotropic Salts: Adding salts such as LiCl or NaClO4 to the coupling mixture can disrupt secondary structures.[3][6]
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 35-55°C) can help break up aggregates, though this must be done cautiously to avoid racemization.[3][7]
-
-
Choose the Right Solid Support:
-
Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.1 to 0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of interaction.[8]
-
PEG-based Resins: Resins like NovaSyn® TG or PEGA have good swelling properties in a variety of solvents and can help improve solvation of the growing peptide chain.[6]
-
Q4: My peptide has already aggregated on the resin. Can the synthesis be rescued?
Yes, in many cases, a synthesis can be rescued by performing a wash step designed to disrupt the aggregated structures before proceeding with the next coupling. A wash with a solution containing a chaotropic salt is a common and effective method.[1][6]
Q5: My peptide containing this compound was synthesized but is insoluble or aggregates during purification. What are the best practices for purification?
Hydrophobic peptides are notoriously difficult to handle and purify.[2][9] If you encounter solubility issues with the cleaved, crude peptide:
-
Solubility Testing: Before attempting preparative HPLC, test the solubility of a small amount of the crude peptide in various solvents. Start with standard HPLC mobile phases (Acetonitrile/Water/0.1% TFA). If that fails, try adding organic modifiers like isopropanol (B130326) or chaotropic agents like guanidine (B92328) hydrochloride.[1] Polar organic solvents such as DMF or DMSO can also be used to dissolve the peptide before dilution into the HPLC mobile phase.[1][10]
-
Optimize HPLC Conditions:
-
Solvent System: For very hydrophobic peptides, using a stronger organic solvent like n-propanol in the mobile phase can improve solubility and retention.[9]
-
pH Adjustment: Changing the pH of the mobile phase by switching the modifier from TFA to formic acid or an ammonium (B1175870) formate (B1220265) buffer can alter selectivity and improve separation.[10][11]
-
-
Alternative Purification: In extreme cases where HPLC is not feasible due to aggregation, precipitation can be an effective purification strategy. Taking advantage of the peptide's low solubility, it can be precipitated in water, and the soluble scavengers from the cleavage step can be washed away with a solvent like diethyl ether.[2]
Summary of Anti-Aggregation Strategies
| Strategy | Mechanism | Application Notes |
| Pseudoproline Dipeptides | Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[1] | Insert approximately every 6-8 residues, especially before hydrophobic clusters. The native Ser, Thr, or Cys is restored upon cleavage.[1][6] |
| Dmb/Hmb Backbone Protection | Prevents backbone N-H hydrogen bonding, a key interaction in β-sheets.[1][7] | Incorporate an Hmb- or Dmb-protected amino acid every 6-7 residues.[1][7] |
| Chaotropic Salts (e.g., LiCl) | Disrupts non-covalent interactions and secondary structures.[3][6] | Can be added to the coupling mixture or used as a special wash to break up existing aggregates.[1][3] |
| Alternative Solvents (NMP, DMSO) | Improves solvation of the growing peptide-resin complex.[1][6] | NMP is a common substitute for DMF. DMSO can be added to DMF (e.g., 25%).[6] |
| Low-Loading Resins | Increases the physical distance between peptide chains, reducing intermolecular interactions.[8] | Recommended for long or known difficult/hydrophobic sequences.[8] |
| PEG-based Resins | The polyethylene (B3416737) glycol (PEG) linker improves swelling and solvation properties.[6] | Effective for hydrophobic and aggregation-prone sequences. |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol should be used prior to a difficult coupling step when aggregation is suspected.
-
Resin Wash: After the standard Fmoc deprotection and subsequent washing steps, wash the resin with DMF (3x).
-
Salt Wash: Add a solution of 0.8 M NaClO4 in DMF to the resin.[6]
-
Agitation: Agitate the resin slurry for 30-60 minutes to allow the salt to disrupt the secondary structures.
-
Final Wash: Drain the salt solution and wash the resin thoroughly with DMF (5-6x) to remove all residual salt.
-
Proceed with Coupling: Immediately proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual coupling of an activated pseudoproline dipeptide, such as Fmoc-Ser(ΨMe,Mepro)-OH or Fmoc-Thr(ΨMe,Mepro)-OH.
-
Resin Preparation: Ensure the N-terminal Fmoc group on the peptide-resin has been removed and the resin has been thoroughly washed with DMF.
-
Activation Solution: In a separate vessel, prepare the activation mixture:
-
Coupling: Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[6]
-
Monitoring: Check for reaction completion using a qualitative test for free amines (e.g., the TNBS test). If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[6]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.
-
Continue Synthesis: Proceed to the Fmoc deprotection step for the next cycle. Remember to omit the coupling cycle for the second amino acid of the dipeptide, as it has already been incorporated.[6]
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to minimize racemization during peptide bond formation.
Troubleshooting Guide
This guide addresses specific issues encountered during peptide synthesis that may indicate or lead to racemization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of diastereomeric impurity detected by HPLC/MS. | Inappropriate Coupling Reagent: Carbodiimide (B86325) reagents (e.g., DCC, DIC) used without additives are a common cause of significant racemization.[1][2] | Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives like HOBt, HOAt, or Oxyma. For particularly sensitive amino acids, consider phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents, which are designed for low racemization.[1][3][4] |
| Excessive Base Concentration or Inappropriate Base: Strong, non-hindered bases (e.g., DIPEA, Triethylamine) can promote racemization by abstracting the α-proton of the activated amino acid.[2][3][5] | Solution: Use the minimum amount of base necessary. Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) to minimize racemization.[2][3][6] | |
| Elevated Reaction Temperature: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization side reaction.[1][7] | Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C). While microwave heating can be efficient, high temperatures can increase racemization for sensitive residues like His and Cys.[1][6][7] | |
| Prolonged Pre-activation Time: Allowing the activated amino acid to stand for an extended period before adding the amine component increases the opportunity for oxazolone (B7731731) formation, the primary pathway to racemization.[2] | Solution: Minimize the pre-activation time. For many modern coupling reagents, the reagents can be added directly to the resin-bound amine without a separate pre-activation step.[8] | |
| Low coupling yield for racemization-prone amino acids (e.g., His, Cys). | Steric Hindrance and inherent susceptibility: Amino acids like Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[1][9] Steric hindrance can also slow down the desired coupling reaction, allowing more time for racemization to occur. | Solution: For His, protecting the imidazole (B134444) nitrogen can reduce racemization.[9] For Cys, using a combination of DIC with an additive like HOBt, HOAt, or Oxyma is a reliable method.[10] Using powerful, low-racemization reagents like HATU may also improve yields for sterically hindered couplings.[3][4] |
| Solvent Effects: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF are common but may favor racemization in some cases.[1][8] | Solution: If solubility allows, consider using less polar solvents or solvent mixtures, such as CH2Cl2/DMF (1:1), which can help reduce the rate of racemization.[1][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during peptide coupling?
A1: The most common mechanism involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][11] The carboxyl group of the N-protected amino acid is activated by the coupling reagent. This activated intermediate can then cyclize to form the oxazolone. The α-proton on this planar ring is acidic and can be easily removed by a base, leading to a loss of stereochemistry. The incoming amine can then attack from either face of the ring, resulting in a mixture of L- and D-amino acid-containing peptides.[11]
Q2: Which amino acids are most susceptible to racemization?
A2: Histidine (His) and Cysteine (Cys) are known to be particularly prone to racemization during coupling reactions.[1][7][9] Other susceptible amino acids include Serine (Ser) and Phenylalanine (Phe), especially under non-optimized conditions.[1]
Q3: How do additives like HOBt, HOAt, and Oxyma suppress racemization?
A3: These additives act as racemization suppressants by intercepting the highly reactive intermediate formed by the coupling reagent (e.g., an O-acylisourea from a carbodiimide). They react to form an active ester (e.g., an OBt ester) that is more stable and less prone to cyclizing into an oxazolone.[3][12] This active ester then reacts cleanly with the amine component to form the desired peptide bond with minimal loss of stereochemical integrity.[3] HOAt and Oxyma are generally considered more effective than HOBt.[4][5][8]
Q4: Which coupling reagents are best for minimizing racemization?
A4: For carbodiimide-based couplings (e.g., DIC), it is essential to use them with an additive like HOBt, HOAt, or Oxyma.[2][3] Phosphonium (e.g., BOP, PyBOP) and aminium/uronium (e.g., HBTU, HATU, HCTU) reagents are generally very efficient and associated with low levels of racemization.[3][12] HATU is particularly effective for sterically hindered couplings.[13]
Q5: What is the role of the base in racemization, and which bases are preferred?
A5: A base is often necessary to neutralize the amine component salt and facilitate the reaction. However, the base can also promote racemization by abstracting the α-proton from the activated amino acid intermediate.[3] Stronger, less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) increase the risk of racemization.[2][3] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine are preferred as they are less likely to cause this side reaction.[2][3][6]
Comparison of Racemization Suppression Strategies
The following table provides a qualitative comparison of common strategies to minimize racemization during peptide coupling.
| Strategy | Effectiveness | Key Considerations & Best Practices |
| Addition of HOBt/HOAt/Oxyma | High | Essential when using carbodiimide coupling reagents. HOAt and Oxyma are generally more effective than HOBt.[4][5] Oxyma is a non-explosive alternative.[10] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both coupling and racemization. Performing the reaction at 0°C is a common practice.[1] |
| Use of Weaker/Hindered Base | High | Use NMM or 2,4,6-collidine instead of DIPEA or TEA. Use the minimum effective concentration.[2][3] |
| Use of Phosphonium/Aminium Reagents | High | Reagents like HATU, HBTU, and PyBOP are designed for high efficiency and low racemization.[3][12] |
| Minimizing Pre-activation Time | Moderate | Reduces the lifetime of the highly reactive intermediate, lowering the chance of oxazolone formation.[2] |
| Choice of Solvent | Moderate | Less polar solvents may reduce racemization, but solubility of reagents and resin swelling must be considered.[1][8] |
| Use of Copper (II) Chloride (CuCl₂) | High | Has been shown to be a very effective additive for suppressing racemization, particularly in solution-phase synthesis.[1][9] |
Visual Guides
Caption: Primary Mechanism of Racemization via Oxazolone Formation.
Caption: Decision Workflow for Minimizing Racemization.
Experimental Protocol: Quantification of Racemization
This protocol describes a general method to quantify the level of racemization for a specific coupling reaction using a model dipeptide and chiral HPLC analysis.[3][11]
Objective: To determine the percentage of diastereomer formation during the coupling of an N-protected L-amino acid to a resin-bound L-amino acid.
Materials:
-
Resin (e.g., Rink Amide resin)
-
Fmoc-L-Amino-Acid-1 (e.g., Fmoc-L-Leu-OH)
-
Fmoc-L-Amino-Acid-2 (the amino acid to be tested, e.g., Fmoc-L-His(Trt)-OH)
-
Coupling reagent and additive to be tested (e.g., DIC/Oxyma)
-
Base (e.g., NMM)
-
Solvents: DMF, DCM
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethylether (cold)
-
Chiral HPLC column and system
-
Mobile phase for HPLC (e.g., isopropanol/hexane mixture)
Methodology:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Coupling of First Amino Acid:
-
Couple Fmoc-L-Amino-Acid-1 (e.g., Fmoc-L-Leu-OH) to the deprotected resin using a standard, reliable coupling protocol (e.g., HBTU/DIPEA) to ensure this step proceeds with minimal racemization.
-
Wash the resin thoroughly with DMF and DCM.
-
Perform an Fmoc deprotection as described in step 1 to expose the free amine of Leu-Resin.
-
-
Test Coupling Reaction:
-
In a separate vessel, dissolve the test amino acid (e.g., Fmoc-L-His(Trt)-OH, 3 eq.), the chosen additive (e.g., Oxyma, 3 eq.), and base (e.g., NMM, 4 eq.) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., DIC, 3 eq.) to this mixture immediately before adding it to the resin.
-
Add the freshly prepared coupling mixture to the deprotected Leu-Resin.
-
Agitate the reaction at the desired temperature (e.g., 0°C or room temperature) for a set time (e.g., 2 hours).
-
-
Cleavage and Work-up:
-
After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the dipeptide (e.g., His-Leu-NH₂) and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet.
-
-
Chiral HPLC Analysis:
-
Dissolve a small sample of the crude peptide in a suitable solvent (e.g., the mobile phase).
-
Inject the sample onto a chiral HPLC column.
-
Develop a gradient method to separate the desired L-L diastereomer from the undesired D-L diastereomer.
-
Integrate the peak areas for both diastereomers.
-
-
Calculation:
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] x 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
Validation & Comparative
H-Glu-OtBu vs H-Glu-OMe comparative analysis
An Objective Comparison of H-Glu-OtBu and H-Glu-OMe for Peptide Synthesis
For researchers and professionals in drug development, the selection of appropriate protected amino acids is a critical decision that dictates the strategy and success of peptide synthesis. Glutamic acid, with its acidic side chain, requires careful protection to prevent unwanted reactions during chain elongation. This guide provides a detailed comparative analysis of two commonly used glutamic acid derivatives: L-Glutamic acid γ-tert-butyl ester (this compound) and L-Glutamic acid α-methyl ester (H-Glu-OMe).
Physicochemical Properties
A foundational understanding of the physicochemical properties of these derivatives is essential for their effective application. The tert-butyl ester (OtBu) significantly increases the molecular weight and hydrophobicity compared to the methyl ester (OMe), influencing solubility and handling characteristics.
| Property | H-Glu(OtBu)-OH | H-Glu-OMe |
| Synonyms | L-Glutamic acid 5-tert-butyl ester | L-Glutamic acid 1-methyl ester, Glu(OMe) |
| CAS Number | 2419-56-9[1][2] | 6384-08-3[1][3] |
| Molecular Formula | C₉H₁₇NO₄[1][4] | C₆H₁₁NO₄[1][3] |
| Molecular Weight | 203.24 g/mol [1][4] | 161.16 g/mol [1][3] |
| Melting Point | 182 °C[1][4] | 145 °C[1][3] |
| Appearance | White solid powder[4] | White to off-white crystalline powder[3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][6] | Soluble in water; slightly soluble in methanol[3][7] |
Application and Performance in Peptide Synthesis
The choice between this compound and H-Glu-OMe is fundamentally dictated by the chosen synthetic strategy, primarily distinguishing between Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis.
H-Glu(OtBu)-OH is the industry standard for Fmoc-based SPPS.[8] Its utility stems from its orthogonal protection scheme: the side-chain OtBu group is stable under the basic conditions (e.g., piperidine) used to remove the temporary Nα-Fmoc group, but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1][8][9] This orthogonality is crucial for modern, controlled peptide assembly.
H-Glu-OMe , on the other hand, is generally more suitable for solution-phase synthesis or as a starting material for more complex derivatives.[8] The methyl ester is removed via saponification under basic conditions, which is incompatible with the base-labile Fmoc group, making it unsuitable for standard Fmoc-SPPS protocols.[1]
The following diagram illustrates the core principle of orthogonality that makes OtBu protection highly advantageous in Fmoc-SPPS.
Performance and Side Reaction Profile
The differences in protecting groups lead to distinct performance characteristics and potential side reactions.
| Performance Metric | H-Glu(OtBu)-OH | H-Glu-OMe |
| Primary Application | Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[1] | Solution-phase synthesis[8] |
| Coupling Efficiency | High (>98%) with standard uronium/phosphonium reagents (e.g., HATU, HBTU, PyBOP)[8][10][11] | Not suitable for direct use in Fmoc-SPPS due to unprotected functional groups[8] |
| Deprotection Condition | Strong acid (e.g., TFA, HCl in HFIP)[12][13][14] | Base-catalyzed saponification (e.g., LiOH, NaOH)[1][15] |
| Key Side Reactions | t-Butyl Cation Formation: Released during acidic cleavage, can alkylate sensitive residues (Trp, Met, Cys). Requires scavengers (e.g., TIS, water)[1][13]. | Racemization: Basic conditions for saponification can cause epimerization at the α-carbon[1]. |
| Pyroglutamate (B8496135) Formation: Possible for N-terminal Glu, but side-chain protection minimizes this risk[12]. | Pyroglutamate Formation: Intramolecular cyclization can occur, especially at non-neutral pH[15][16]. | |
| Orthogonality | Fully orthogonal with base-labile (Fmoc) and hydrogenolysis-labile (Z) groups[12]. | Not orthogonal with other base-labile protecting groups[1]. |
The following diagram illustrates two critical side reactions: pyroglutamate formation, which can occur with either derivative at the N-terminus, and the t-butyl cation side reaction specific to this compound.
Experimental Protocols
Protocol 1: Coupling of Fmoc-Glu(OtBu)-OH in SPPS
This protocol describes a standard manual coupling cycle for incorporating Fmoc-Glu(OtBu)-OH onto a solid support resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Fmoc-Glu(OtBu)-OH (3 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Workflow Diagram:
Procedure:
-
Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in DMF for 30 minutes in a reaction vessel, then drain the solvent.[10]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[10]
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.[10]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[17]
-
Washing: Once coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[17] The resin is now ready for the next Fmoc-deprotection and coupling cycle.
Protocol 2: Saponification (Deprotection) of a Peptide-OMe
This protocol describes the deprotection of a C-terminal methyl ester using lithium hydroxide (B78521).
Materials:
-
Peptide-OMe (1 eq.)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 eq.)
-
Tetrahydrofuran (THF) and Water (1:1 mixture)
-
1N HCl
-
Ice bath
Procedure:
-
Dissolution: Dissolve the peptide-OMe (1 eq.) in a 1:1 mixture of THF and water (to a concentration of approx. 0.1 M). Cool the solution to 0 °C in an ice bath.[15]
-
Addition of Base: In a separate flask, prepare a ~1 M solution of LiOH·H₂O in water. Add this solution (1.2 eq.) dropwise to the stirred peptide solution at 0 °C.[15]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.[15]
-
Quenching and Acidification: Once the starting material is consumed, slowly add 1N HCl dropwise to the reaction mixture while maintaining the temperature at 0 °C. Carefully adjust the pH to ~3-4 to protonate the carboxylate and any free amines, which helps minimize pyroglutamate formation.[15]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated to yield the deprotected peptide.
Conclusion and Recommendations
H-Glu(OtBu)-OH and H-Glu-OMe are both valuable derivatives of glutamic acid, but their applications are largely distinct and dictated by the chemistry of their protecting groups.
-
H-Glu(OtBu)-OH is the superior and recommended choice for modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its acid-labile OtBu group provides the necessary orthogonality for a robust and controlled synthesis, minimizing side reactions when used correctly with scavengers.[1]
-
H-Glu-OMe is primarily suited for solution-phase synthesis strategies. The basic conditions required for its deprotection are incompatible with standard SPPS chemistries and carry a higher risk of racemization.[1]
For researchers engaged in SPPS, particularly for the development of peptide therapeutics, the reliability and compatibility of H-Glu(OtBu)-OH make it the unequivocal standard. The potential for side reactions during its acidic cleavage is well-understood and effectively managed with established scavenger protocols, ensuring high purity and yield of the final peptide product.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. H-Glu(OtBu)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 5. benchchem.com [benchchem.com]
- 6. H-Glu(OtBu)-OH | CAS:2419-56-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | | Peptide Building Block [benchchem.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validating H-Glu-OtBu Incorporation: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of each amino acid building block is critical for obtaining the desired final product. L-Glutamic acid α-tert-butyl ester (H-Glu-OtBu) and its N-protected derivatives, such as Fmoc-Glu(OtBu)-OH, are key reagents for introducing glutamic acid residues. Mass spectrometry stands as a primary analytical technique to verify the correct incorporation of these residues and to identify potential side products. This guide provides a comparative overview of the mass spectrometric validation of peptides synthesized using this compound and its alternatives, supported by experimental protocols and data.
Comparison of Glutamic Acid Derivatives in Peptide Synthesis
The choice of the glutamic acid derivative is intrinsically linked to the peptide synthesis strategy, most commonly Solid-Phase Peptide Synthesis (SPPS). The two predominant strategies are Fmoc/tBu and Boc/Bzl.
| Feature | Fmoc-Glu(OtBu)-OH | Boc-Glu(OBzl)-OH | Z-Glu(OtBu)-ONp |
| Synthesis Strategy | Fmoc/tBu | Boc/Bzl | Z-chemistry (often solution-phase) |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) | Z (Removed by hydrogenolysis or strong acid) |
| Side-Chain Protection | OtBu (Acid-labile) | OBzl (Strong acid/hydrogenolysis) | OtBu (Acid-labile) |
| Deprotection Conditions | Mild (e.g., piperidine) | Harsh (e.g., TFA, HF) | Harsh (e.g., HF, HBr/AcOH) |
| Typical Crude Purity | Generally higher | Variable, can be lower | Variable, often lower for complex peptides |
| Key Side Reactions | Aspartimide formation, piperidine (B6355638) adducts | t-butylation, pyroglutamate (B8496135) formation | Racemization, incomplete deprotection |
Mass Spectrometry for Validation
Mass spectrometry is indispensable for confirming the successful incorporation of this compound by verifying the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the gold standard for this purpose, providing high accuracy and sensitivity. Tandem mass spectrometry (MS/MS) is further employed to confirm the peptide sequence.
Expected Mass Shifts
The incorporation of a glutamic acid residue with a tert-butyl (OtBu) protecting group on its side chain results in a predictable mass.
| Residue/Modification | Monoisotopic Mass (Da) |
| Glutamic Acid (Glu) | 129.0426 |
| Glu(OtBu) residue | 185.0998 |
| Mass Difference | +56.0572 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OtBu)-OH
This protocol outlines the standard manual synthesis procedure for incorporating Fmoc-Glu(OtBu)-OH into a peptide chain.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Glu(OtBu)-OH:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: After
A Researcher's Guide to Glutamic Acid Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate side-chain protecting group for glutamic acid (Glu) is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly influences coupling efficiency, the prevention of side reactions, and the overall yield and purity of the final peptide. This guide provides an objective comparison of the most commonly used protecting groups for the γ-carboxyl group of glutamic acid—tert-butyl (OtBu), benzyl (B1604629) (OBzl), and allyl (OAll)—supported by experimental data and detailed protocols.
Performance Comparison of Glutamic Acid Protecting Groups
The ideal protecting group for the γ-carboxyl function of glutamic acid should remain stable throughout the iterative cycles of peptide synthesis and be selectively removable under conditions that do not affect the peptide backbone or other protecting groups.[1] The choice of protecting group is intrinsically linked to the overall synthetic strategy, particularly the chemistry used for Nα-protection (e.g., Fmoc or Boc).
Quantitative Data Summary
| Parameter | tert-Butyl (OtBu) | Benzyl (OBzl) | Allyl (OAll) |
| Coupling Efficiency | High (>99%)[2] | High (>99%)[2] | High |
| Prevention of Pyroglutamate (B8496135) | Excellent[1][3] | Moderate[1][3] | Good[1][3] |
| Prevention of Glutarimide (B196013) | Excellent[1][3] | Moderate[1][3] | Good[1][3] |
| Orthogonality to Fmoc | Excellent[1][3] | Excellent[1][3] | Excellent[1][3] |
| Typical Crude Peptide Purity | High (~70-80% for a model decapeptide)[2] | Moderate to High (~75-85% for a model decapeptide with Boc/Bzl strategy)[2] | Moderate to High |
| Overall Yield | Good (~45-55% for a model decapeptide)[2] | Good (~50-60% for a model decapeptide with Boc/Bzl strategy)[2] | Moderate to Good |
Key Advantages and Disadvantages
| Protecting Group | Key Advantages | Key Disadvantages | Common Side Reactions |
| tert-Butyl (OtBu) | - High stability to the basic conditions of Fmoc deprotection.[3] - Efficiently prevents pyroglutamate and glutarimide formation.[1][3] - Cleaved simultaneously with the peptide from many resins using strong acids (e.g., TFA).[3] | - Not suitable for the synthesis of protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.[3] | - Minimal; generally considered the safest choice for standard Fmoc-SPPS.[3] - Formation of t-butyl cations during cleavage can lead to alkylation of sensitive residues (e.g., Trp, Met, Cys).[4] |
| Benzyl (OBzl) | - Orthogonal to the Fmoc group.[3] - Can be removed by catalytic hydrogenation, allowing for the synthesis of protected peptide fragments.[3] | - Hydrogenolysis may not be compatible with peptides containing other reducible groups (e.g., Cys, Met).[3] - Can be partially cleaved under the repeated acidic conditions of Boc-SPPS.[3] | - Base-catalyzed pyroglutamate formation has been reported during piperidine (B6355638) deprotection steps.[3] |
| Allyl (OAll) | - Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.[3] - Allows for selective on-resin side-chain modification or cyclization.[3] | - Requires a specific palladium(0)-catalyzed deprotection step, which can sometimes be sluggish and requires careful removal of the catalyst.[3] | - Potential for incomplete deprotection if the palladium catalyst is poisoned or sterically hindered.[3] - Glutarimide formation can occur depending on the peptide sequence.[5] |
Experimental Protocols
Detailed methodologies for the key steps in Fmoc-based SPPS incorporating a protected glutamic acid residue are provided below.
Protocol 1: Amino Acid Coupling
This protocol describes the coupling of an Fmoc-protected amino acid, including Fmoc-Glu(P)-OH (where P is the protecting group), to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OBzl)-OH, or Fmoc-Glu(OAll)-OH) (4 eq.)
-
Coupling reagent (e.g., HBTU) (3.9 eq.)
-
Base (e.g., DIPEA) (8 eq.)
-
Solvent (e.g., DMF)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and coupling reagent in DMF. Add the base and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).
Protocol 2: Fmoc Group Deprotection
This protocol outlines the removal of the N-terminal Fmoc group to allow for the subsequent amino acid coupling.
Materials:
-
20% piperidine in DMF (v/v)
-
Peptide-resin with an N-terminal Fmoc group
Procedure:
-
Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate the mixture at room temperature.
-
Reaction Time: Allow the deprotection reaction to proceed for 5-10 minutes. A second treatment of 5-10 minutes is recommended to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene-piperidine adduct.
Protocol 3: Cleavage and Deprotection
A. Global Deprotection (for OtBu and OBzl with strong acid):
Reagents:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether for precipitation
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Remove the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
B. Selective Deprotection of OAll:
Reagents:
-
Pd(PPh₃)₄ (0.3 eq.)
-
Phenylsilane (PhSiH₃) (25 eq.)
-
DCM
Procedure:
-
Swell the peptide-resin in DCM.
-
Add the solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[3]
-
Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.[3]
Visualizing the Workflow and Decision Process
To aid in the selection and implementation of the appropriate glutamic acid protecting group, the following diagrams illustrate a typical decision-making workflow and the general experimental process of solid-phase peptide synthesis.
Caption: Decision workflow for selecting a glutamic acid protecting group.
Caption: General experimental workflow for Fmoc-SPPS.
References
A Cost-Benefit Analysis of H-Glu-OtBu Derivatives in Large-Scale Peptide Synthesis
The strategic selection of protecting groups is a critical determinant of success in large-scale solid-phase peptide synthesis (SPPS), directly influencing overall yield, purity, and process economics. For the incorporation of glutamic acid, Fmoc-L-Glu(OtBu)-OH has become the industry standard, particularly within the prevalent Fmoc/tBu chemical strategy.[1][2] This guide provides a comprehensive cost-benefit analysis of the γ-tert-butyl (OtBu) protecting group, comparing it with common alternatives, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
The utility of H-Glu-OtBu is realized through its Nα-protected form, primarily Fmoc-Glu(OtBu)-OH. The tert-butyl ester is highly stable under the basic conditions used for Fmoc group removal, yet it is efficiently cleaved using strong acids like trifluoroacetic acid (TFA) during the final step, which simultaneously cleaves the peptide from the resin.[3][4] This robust and straightforward workflow is a major advantage in large-scale manufacturing.
Performance Comparison of Glutamic Acid Side-Chain Protecting Groups
The choice of a side-chain protecting group for glutamic acid is pivotal, affecting efficiency, side reactions, and the final product's purity.[3] The most common protecting groups used in Fmoc-based SPPS are the tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll) esters.[3]
| Protecting Group | Deprotection Conditions | Key Advantages (Benefits) | Key Disadvantages (Costs) & Side Reactions |
| tert-Butyl (OtBu) | Strong acid (e.g., high concentration of TFA), concurrent with resin cleavage.[3][5] | - High stability during Fmoc deprotection (base).- Prevents pyroglutamate (B8496135) and glutarimide (B196013) formation effectively.[3]- Simple, single-step final deprotection and cleavage.[3]- Gold standard for routine automated SPPS.[1] | - Cost : Not suitable for synthesizing protected peptide fragments.[3]- Side Reactions : Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met). This is mitigated by using scavengers in the cleavage cocktail.[5] |
| Benzyl (Bzl) | Catalytic hydrogenation (e.g., H₂/Pd/C) or strong acids like HF.[3][5] | - Orthogonal to the Fmoc group.[3]- Allows for the synthesis of protected peptide fragments where the side chain must remain intact after cleavage from an acid-labile resin.[3] | - Cost : Requires an additional, separate deprotection step.- Side Reactions : Catalyst poisoning by sulfur-containing residues (Met, Cys) can lead to incomplete deprotection. Benzyl ethers may undergo transesterification.[1] |
| Allyl (OAll) | Palladium(0)-catalyzed reaction (e.g., Pd(PPh₃)₄ with a scavenger like PhSiH₃).[3][6] | - Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.[3]- Enables selective on-resin side-chain modification. | - Cost : Requires expensive palladium catalysts and specific scavengers.[3]- Side Reactions : Potential for incomplete deprotection if the catalyst is inefficient. Requires thorough washing to remove palladium residues, which can be challenging at a large scale.[3] |
Process Visualization
To better understand the workflows and decision-making processes, the following diagrams illustrate the relationships between different synthesis strategies and protecting groups.
Caption: Comparative workflow of Fmoc/tBu and Boc/Bzl strategies.
Caption: Decision workflow for selecting a glutamic acid protecting group.
Experimental Protocols
The following are generalized protocols and may require optimization based on the specific peptide sequence, resin, and scale of synthesis.
Protocol 1: Deprotection of γ-tert-Butyl (OtBu) Ester
This procedure is typically performed concurrently with the final cleavage of the peptide from an acid-sensitive resin (e.g., Wang or Rink Amide resin).
Reagents & Materials:
-
Peptide-resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). The choice of scavengers depends on the peptide sequence.
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether for precipitation
-
Reaction vessel with shaker
-
Centrifuge and/or filtration apparatus
Procedure:
-
Swell the peptide-resin in DCM within a reaction vessel for 20-30 minutes.
-
Drain the DCM completely.
-
Add the cleavage cocktail to the resin (typically 10-20 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin 2-3 times with additional TFA or DCM to ensure complete recovery and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or using rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a stirred flask of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove residual scavengers and TFA.
-
Dry the final peptide product under vacuum.
Protocol 2: Deprotection of γ-Benzyl (OBzl) Ester
This procedure allows for the removal of the Bzl group while the peptide remains on the resin or after cleavage if the linker is resistant to hydrogenation.
Reagents & Materials:
-
Peptide-resin with OBzl-protected Glu
-
Palladium on carbon (10% Pd/C) catalyst
-
Solvent: Dimethylformamide (DMF), Methanol (MeOH), or Acetic Acid (AcOH)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Filtration aid (e.g., Celite®)
Procedure:
-
Swell the peptide-resin in the chosen solvent within a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the suspension (typically 10-20% by weight relative to the peptide-resin).
-
Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before introducing hydrogen gas.
-
Stir the mixture vigorously under a positive pressure of hydrogen (1 atm or higher) for 12-24 hours.
-
Monitor the reaction for completion using a suitable analytical method (e.g., HPLC analysis of a cleaved test sample).
-
Once complete, purge the vessel with inert gas to safely remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the resin thoroughly with the solvent (e.g., DMF, DCM) to remove any remaining soluble reagents. The peptide-resin is now ready for the next step.
Protocol 3: Deprotection of γ-Allyl (OAll) Ester
This protocol describes the orthogonal removal of the Allyl protecting group on-resin.
Reagents & Materials:
-
Peptide-resin with OAll-protected Glu
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2-0.5 equivalents)
-
Allyl scavenger: Phenylsilane (PhSiH₃) (20-30 equivalents)
-
Anhydrous, deoxygenated DCM or Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin in the anhydrous solvent within a reaction vessel under an inert atmosphere.
-
Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in the same solvent.
-
Add the catalyst/scavenger solution to the resin suspension.
-
Agitate the mixture at room temperature for 2-3 hours, ensuring the vessel remains shielded from light.
-
Drain the reaction solution.
-
Repeat the treatment (steps 3-5) one or two more times to ensure complete deprotection.[6]
-
Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.[3]
-
Perform a final series of washes with DMF and DCM. The resin is now ready for subsequent modification or cleavage.
Conclusion: A Favorable Cost-Benefit Profile for OtBu
For large-scale synthesis of most peptide targets, the Fmoc-Glu(OtBu)-OH derivative offers the most favorable cost-benefit profile.
-
Benefit - Process Simplicity and Scalability: The primary advantage is the integration of side-chain deprotection with the final resin cleavage step.[3] This streamlined, single-step process reduces handling, minimizes the potential for material loss, and is highly amenable to automation and large-scale manufacturing.[7]
-
Benefit - High Yield and Purity: The OtBu group is robust and effectively prevents common side reactions like pyroglutamate formation, leading to higher purity of the crude product and reducing the downstream cost and complexity of purification.[3]
-
Cost - Reagent and Environmental Concerns: The main "cost" associated with the tBu strategy is the reliance on large quantities of trifluoroacetic acid (TFA) for cleavage. TFA is corrosive and expensive, and as a per- and polyfluoroalkyl substance (PFAS), it faces increasing environmental scrutiny and regulation, posing a significant long-term cost and sustainability challenge.[8]
-
Cost - Lack of Orthogonality for Specific Applications: The strategy is not suitable for applications requiring the synthesis of protected peptide fragments, a niche where the higher process costs of OBzl or OAll groups are justified by their orthogonal deprotection chemistry.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 8. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Orthogonal Protection Strategies: OtBu Group in Fmoc and Boc Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of the overall efficiency, purity, and success of synthesizing a target peptide. The orthogonality of these protecting groups—the ability to remove one type of group under specific conditions without affecting others—is a cornerstone of modern peptide chemistry.[][2][3] This guide provides an objective comparison of the two dominant SPPS strategies, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistries, with a specific focus on the role and orthogonality of the tert-butyl (OtBu) protecting group for acidic amino acid side chains.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Fmoc and Boc SPPS lies in the chemical nature of the temporary α-amino protecting group and, consequently, the entire orthogonal scheme.[][5]
-
Fmoc/tBu Strategy: This modern approach utilizes the base-labile Fmoc group for Nα-protection.[][6] Deprotection is achieved under mild basic conditions, typically with piperidine (B6355638).[6][7] Side-chain protecting groups, including the OtBu ester for aspartic and glutamic acid, are acid-labile and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[8] This represents a truly orthogonal system.[][3]
-
Boc/Bzl Strategy: The classic Boc strategy employs the acid-labile Boc group for Nα-protection, which is removed by moderate acid treatment (e.g., TFA).[9][10] Side-chain protection is typically achieved with benzyl-based (Bzl) groups, which are cleaved by a much stronger acid, such as hydrofluoric acid (HF), during the final cleavage step.[11][12][13] The use of OtBu in a Boc/Bzl strategy is less common due to the similar acid lability of Boc and OtBu, which complicates selective deprotection.[14]
Performance Comparison: Fmoc/tBu vs. Boc/Bzl
While direct, side-by-side quantitative comparisons for the same peptide are not always abundant in literature, performance metrics can be inferred from extensive practical application and available data. The Fmoc/tBu strategy is widely reported to achieve high coupling yields, often exceeding 99%.[][5]
| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy | Key Considerations |
| Nα-Deprotection Condition | Mild Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., 50% TFA in DCM) | Fmoc conditions are generally gentler on the peptide backbone.[] |
| Side-Chain Protection | Acid-labile (e.g., OtBu, Boc, Trt) | Strong acid-labile (e.g., Bzl, Tos) | The Fmoc/tBu strategy offers true orthogonality.[][3] |
| Final Cleavage Reagent | Strong Acid (e.g., TFA) | Very Strong Acid (e.g., HF, TFMSA)[2][5] | Boc/Bzl strategy requires specialized, hazardous equipment for HF cleavage.[11] |
| Typical Crude Purity | Generally higher for routine peptides (70-90%)[15] | Can be higher for hydrophobic, aggregation-prone sequences.[5][11] | The acidic deprotection in Boc chemistry can help disrupt interchain hydrogen bonding.[5] |
| Compatibility | Suitable for acid-sensitive residues and modifications.[5] | Good for hydrophobic sequences.[11] | Fmoc strategy is more amenable to automation.[5] |
| Common Side Reactions | Diketopiperazine formation, aspartimide formation.[16] | Alkylation of sensitive residues by t-butyl cations.[17] | Scavengers are crucial in both strategies to minimize side reactions.[17] |
Orthogonality of the OtBu Group
The tert-butyl (OtBu) ester is a widely used protecting group for the side-chain carboxyl functions of aspartic acid and glutamic acid.[8] Its stability and deprotection characteristics are central to its utility in different SPPS strategies.
| Protecting Group | Nα-Fmoc | Nα-Boc | Side-Chain OtBu |
| Cleavage Condition | 20% Piperidine in DMF | 50% TFA in DCM | ~95% TFA |
| Stability to Piperidine | Labile | Stable | Stable |
| Stability to Moderate Acid (TFA) | Stable | Labile | Labile |
| Stability to Strong Acid (HF) | Stable | Labile | Labile |
As the table illustrates, the OtBu group is stable to the basic conditions used for Fmoc removal, making it an ideal orthogonal partner in the Fmoc/tBu strategy.[8] In contrast, both Boc and OtBu are removed by TFA, although their lability can differ slightly. Selective removal of the Nα-Boc group in the presence of OtBu can be challenging and often requires carefully controlled acidic conditions, such as using HCl in dioxane, which may not be universally applicable.[14][18]
Experimental Protocols
Adherence to optimized protocols is crucial for the synthesis of high-purity peptides. The following sections provide detailed methodologies for key steps in both Fmoc and Boc SPPS.
Fmoc/tBu Strategy
1. Fmoc Deprotection
-
Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.
-
Materials:
-
Peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
-
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.[6]
-
Drain the DMF.
-
Add the deprotection solution to the resin (approximately 10 mL per gram of resin).[7]
-
Agitate the mixture for 3 minutes.[19]
-
Drain the deprotection solution.
-
Add fresh deprotection solution and agitate for an additional 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[6]
-
Confirm the presence of a free primary amine using the Kaiser test.[7]
-
2. Final Cleavage and OtBu Deprotection
-
Objective: To cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including OtBu.
-
Materials:
-
Dry peptide-resin
-
Cleavage cocktail: e.g., TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v)[20]
-
Cold diethyl ether
-
-
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[20]
-
Agitate the mixture at room temperature for 2-3 hours.[20]
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small volume of fresh TFA.
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[20]
-
Dry the crude peptide under vacuum.[6]
-
Boc/Bzl Strategy
1. Boc Deprotection
-
Objective: To remove the Boc protecting group from the N-terminus of the resin-bound peptide.
-
Materials:
-
Peptide-resin
-
Deprotection solution: 50% (v/v) TFA in dichloromethane (B109758) (DCM)[9]
-
DCM (peptide synthesis grade)
-
Neutralization solution: 10% (v/v) diisopropylethylamine (DIEA) in DCM[21]
-
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Add the deprotection solution and agitate for 5 minutes (pre-wash).[9]
-
Drain and add fresh deprotection solution, then agitate for 20-30 minutes.[21]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[21]
-
Add the neutralization solution and agitate for 2 minutes.[10]
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times).[10]
-
2. Final Cleavage (HF Cleavage)
-
Objective: To cleave the peptide from the resin and remove benzyl-based side-chain protecting groups.
-
Materials:
-
Dry peptide-resin
-
Anhydrous hydrogen fluoride (B91410) (HF)
-
Scavenger (e.g., anisole)
-
-
Procedure (Simplified Overview - Requires Specialized Equipment and Training):
-
Place the dry peptide-resin and a scavenger in the HF-resistant reaction vessel.[13]
-
Cool the vessel to -78°C.
-
Condense anhydrous HF into the vessel.[12]
-
Allow the reaction to proceed at 0°C for 1-1.5 hours.[2][22]
-
Evaporate the HF under vacuum.[2]
-
Triturate the residue with cold diethyl ether to precipitate the peptide.[22]
-
Wash and dry the crude peptide.
-
Visualizing the Workflows
The logical flow of each synthesis strategy can be represented to highlight the orthogonal nature of the protecting groups.
Caption: Workflow for Fmoc/tBu solid-phase peptide synthesis.
Caption: Workflow for Boc/Bzl solid-phase peptide synthesis.
Conclusion
The choice between Fmoc/tBu and Boc/Bzl strategies is a critical decision in peptide synthesis, contingent on factors such as the peptide sequence, scale of synthesis, and available equipment. The Fmoc/tBu strategy, featuring the orthogonal OtBu protecting group, has become the predominant approach in modern SPPS due to its milder deprotection conditions and high amenability to automation, making it particularly suitable for complex and modified peptides.[5] The Boc/Bzl strategy, while requiring more hazardous reagents, remains a valuable tool, especially for the synthesis of long and difficult sequences prone to aggregation.[5] A thorough understanding of the chemical principles and practical considerations of both methods will empower researchers to make informed decisions and successfully synthesize their target peptides.
References
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. benchchem.com [benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Theoretical Reactivity of Fmoc-L-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is critical to achieving high yields and purity. Fmoc-L-Glu(OtBu)-OH is a cornerstone for the incorporation of glutamic acid. However, its reactivity, particularly the propensity of the N-terminal glutamic acid to undergo side reactions, necessitates a careful consideration of alternatives. This guide provides a comparative analysis of the theoretical and practical reactivity of Fmoc-L-Glu(OtBu)-OH against other commonly used protected glutamic acid and glutamine derivatives, supported by experimental data and detailed protocols.
Core Reactivity Profile of Fmoc-L-Glu(OtBu)-OH
The primary concern with the use of Fmoc-L-Glu(OtBu)-OH in SPPS is the intramolecular cyclization of the N-terminal glutamic acid residue to form pyroglutamate (B8496135) (pGlu).[1][2][3] This irreversible reaction results in a blocked N-terminus, terminating peptide chain elongation and leading to a significant impurity that can be challenging to separate from the desired peptide.[4] The formation of pyroglutamate is a spontaneous process that can occur under both acidic and basic conditions used during SPPS, although it is generally slower than the analogous reaction with N-terminal glutamine.[1][5] The tert-butyl (OtBu) protecting group on the side chain of Fmoc-L-Glu(OtBu)-OH is stable to the basic conditions of Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[6]
Comparison with Alternative Protected Amino Acids
The primary alternatives to Fmoc-L-Glu(OtBu)-OH for introducing a glutamic acid or glutamine residue are Fmoc-L-Gln(Trt)-OH and Fmoc-L-Glu(O-2-PhiPr)-OH. Each presents a different reactivity profile and set of advantages for specific applications.
| Feature | Fmoc-L-Glu(OtBu)-OH | Fmoc-L-Gln(Trt)-OH | Fmoc-L-Glu(O-2-PhiPr)-OH |
| Primary Application | Standard linear SPPS | Incorporation of Glutamine | On-resin cyclization, acid-sensitive peptides[7] |
| Side-Chain Protection | tert-butyl (OtBu) | Trityl (Trt) | 2-phenylisopropyl (O-2-PhiPr) |
| Side-Chain Deprotection | Strong acid (e.g., >90% TFA) | Strong acid (e.g., >90% TFA)[8] | 1% TFA in DCM[7] |
| Pyroglutamate Formation | Can occur, especially at N-terminus | Reduced due to Trt protection[9][10][11] | Potentially reduced due to steric hindrance[7] |
| Other Side Reactions | - | Nitrile formation (prevented by Trt)[9][10] | - |
| Solubility in DMF | Good | Excellent[11] | Good |
Fmoc-L-Gln(Trt)-OH: This is the preferred derivative for incorporating glutamine. The bulky trityl (Trt) group on the side-chain amide offers significant steric hindrance, which effectively prevents both pyroglutamate formation and the dehydration of the amide to a nitrile during activation.[9][10][11] While N-terminal glutamine is intrinsically more prone to cyclization than glutamic acid, the Trt protection mitigates this reactivity.[1]
Fmoc-L-Glu(O-2-PhiPr)-OH: This derivative is particularly useful for the synthesis of cyclic peptides. The 2-phenylisopropyl (O-2-PhiPr) protecting group is labile to very mild acidic conditions (1% TFA in DCM), allowing for its selective removal on-resin while other acid-labile protecting groups (like OtBu and Boc) remain intact.[7][12] This "quasi-orthogonality" is advantageous for on-resin cyclization strategies. The steric bulk of the O-2-PhiPr group may also offer some protection against pyroglutamate formation.[7]
Theoretical Reactivity Considerations
The protective effect of the Trt group in Fmoc-L-Gln(Trt)-OH is primarily steric. The large trityl group physically blocks the approach of the N-terminal amine to the side-chain amide, thereby increasing the energy barrier for the cyclization reaction.
Experimental Protocols
To quantitatively assess the reactivity and propensity for side reactions of Fmoc-L-Glu(OtBu)-OH and its alternatives, the following experimental protocols can be employed.
Protocol 1: Monitoring Fmoc Deprotection Kinetics by HPLC
Objective: To determine the rate of Fmoc group removal from the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with an N-terminal Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-resin)
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Quenching solution: 5% (v/v) acetic acid in DMF
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the deprotection solution.
-
At specific time intervals (e.g., 1, 2, 5, 10, 15 minutes), take an aliquot of the resin and immediately quench the reaction by adding it to the quenching solution.
-
Wash the quenched resin aliquots with DMF and DCM and dry under vacuum.
-
Cleave a small amount of peptide from each dried resin aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent for HPLC analysis.
-
Inject the samples onto the HPLC system and elute using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 214 nm.
-
Quantify the amount of deprotected peptide (with a free N-terminus) versus the Fmoc-protected peptide at each time point by integrating the respective peak areas.
Protocol 2: Quantification of Pyroglutamate Formation by LC-MS
Objective: To quantify the percentage of pyroglutamate formation for an N-terminal glutamic acid or glutamine residue.
Materials:
-
Crude peptide cleaved from the resin
-
LC-MS system with a C18 reverse-phase column and an electrospray ionization (ESI) source
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Inject the sample onto the LC-MS system.
-
Elute the peptides using a linear gradient of Mobile Phase B.
-
Acquire mass spectra in full scan mode.
-
Identify the peaks corresponding to the desired peptide and the pyroglutamate-containing peptide. The pyroglutamate-containing peptide will have a mass that is 18.01 Da less than the desired product.[13]
-
Quantify the relative amounts of the desired product and the pyroglutamate side-product by integrating the peak areas from the extracted ion chromatograms (EICs) for each species.[13]
Visualizing the Reactivity Landscape
To better understand the chemical transformations involved, the following diagrams illustrate the key reaction pathways.
Conclusion
Fmoc-L-Glu(OtBu)-OH is an essential building block in SPPS, but its use requires an awareness of the potential for pyroglutamate formation, a side reaction that can significantly impact peptide purity and yield. For applications where glutamine is required, Fmoc-L-Gln(Trt)-OH is the superior choice due to the effective prevention of side reactions by the trityl protecting group. For the synthesis of cyclic peptides, Fmoc-L-Glu(O-2-PhiPr)-OH offers a distinct advantage with its quasi-orthogonal protecting group. The selection of the appropriate protected glutamic acid or glutamine derivative should be guided by the specific requirements of the target peptide and a thorough understanding of the potential side reactions. The experimental protocols provided herein offer a framework for the systematic evaluation of the reactivity of these critical reagents in the context of your specific research and development goals.
References
- 1. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Crude Peptide Purity
For researchers, scientists, and drug development professionals, the synthesis of a peptide is only half the battle. Ensuring the purity of the resulting crude product is a critical step that directly impacts the reliability of experimental data, therapeutic efficacy, and safety.[1][2] While protected amino acid derivatives such as H-Glu-OtBu (L-Glutamic acid γ-tert-butyl ester) are essential building blocks in the solid-phase peptide synthesis (SPPS) process, they are not used to assess the purity of the final crude peptide.[1][3] The assessment of purity is a distinct, subsequent analytical step. This guide provides an objective comparison of the most common and powerful analytical techniques used for this purpose: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), and Capillary Electrophoresis (CE).
Core Analytical Techniques for Peptide Purity Assessment
The goal of purity analysis is to separate the target peptide from a host of potential impurities that can arise during synthesis, such as truncated sequences, deletion sequences, or products of incomplete deprotection.[2][4] The most prevalent methods achieve this separation based on the physicochemical properties of the peptide and its contaminants.
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used technique for analyzing peptide purity.[3][5] It separates molecules based on their hydrophobicity. The crude peptide mixture is injected into a column packed with a non-polar stationary phase (commonly C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA), is then passed through the column.[5][6] By gradually increasing the concentration of the organic solvent, peptides are eluted in order of increasing hydrophobicity.[3] A UV detector, typically set at 214-220 nm to detect the peptide backbone, quantifies the amount of each component.[7][8] Purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[2][3]
2. Ultra-High-Performance Liquid Chromatography - Mass Spectrometry (UPLC-MS)
UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly higher resolution, faster analysis times, and improved sensitivity.[4][9][10] When coupled with a mass spectrometer (MS), it becomes a powerful tool not just for quantification but also for identification.[1][11] As peptides elute from the UPLC column, they are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is measured by the mass spectrometer.[1][12] This provides confirmation of the molecular weight of the target peptide and allows for the characterization of impurities, offering a much deeper level of analysis than UV detection alone.[1][2][13]
3. Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their size and charge.[3] In this technique, a sample is introduced into a narrow capillary filled with a conductive buffer. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio.[3] This method can offer very high resolution, sometimes superior to HPLC, making it particularly effective for separating peptides that are structurally very similar.[3]
Quantitative Comparison of Purity Assessment Methods
The selection of an appropriate analytical method depends on various factors, including the complexity of the peptide mixture, the required level of detail, and available resources.
| Feature | RP-HPLC | UPLC-MS | Capillary Electrophoresis (CE) |
| Primary Separation Principle | Hydrophobicity | Hydrophobicity | Charge-to-size ratio |
| Resolution | Good to High | Very High to Excellent | Excellent |
| Sensitivity | Good (UV detection) | Excellent (MS detection)[1] | Very High |
| Analysis Speed | Moderate (e.g., 20-60 min) | Fast (e.g., <15 min)[10] | Fast to Moderate |
| Information Provided | Purity (%)[3] | Purity (%), Molecular Weight Confirmation, Impurity ID[2][11] | Purity (%), Charge Variant Analysis |
| Cost (Instrument) | Moderate | High | Moderate to High |
| Throughput | Moderate | High | Moderate |
| Primary Application | Routine quality control, purity verification[3] | In-depth characterization, impurity profiling, high-throughput screening[2][13] | Analysis of complex mixtures, separation of closely related isoforms[3] |
Experimental Protocols
Below are generalized protocols for each analytical technique. Note that these should be optimized for each specific peptide.
Experimental Protocol: Crude Peptide Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Dissolve approximately 1 mg of the lyophilized crude peptide in 1 mL of a suitable solvent, often 0.1% TFA in water or a water/acetonitrile mixture.[7]
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
-
-
HPLC System and Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-45°C.[7]
-
Detection: UV absorbance at 220 nm.[8]
-
Injection Volume: 10-20 µL.
-
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized to ensure good separation of the main peak from impurities.
-
-
Data Analysis:
-
Integrate the areas of all peaks in the resulting chromatogram.
-
Calculate the percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.[7]
-
Experimental Protocol: Crude Peptide Purity Analysis by UPLC-MS
-
Sample Preparation:
-
Prepare the sample as described for RP-HPLC, but use a mobile phase compatible with mass spectrometry. Formic acid (0.1%) is often used instead of TFA, as TFA can cause ion suppression.
-
Dilute the sample to a final concentration of approximately 0.1 mg/mL.[2]
-
-
UPLC-MS System and Conditions:
-
UPLC System: A Waters ACQUITY UPLC H-Class or equivalent.[9]
-
Mass Spectrometer: An orbitrap or time-of-flight (TOF) mass spectrometer.[12]
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Gradient: A fast, focused gradient optimized for the peptide of interest (e.g., 10-50% B over 10 minutes).[10]
-
MS Detection: ESI in positive ion mode, scanning a relevant m/z range.
-
-
Data Analysis:
-
Generate a Total Ion Chromatogram (TIC) from the MS data and a UV chromatogram (e.g., at 214 nm).
-
Calculate purity from the UV chromatogram as per the HPLC method.
-
Confirm the mass of the main peak by extracting its mass spectrum.
-
Identify impurities by analyzing the mass spectra of the smaller peaks.[2]
-
Experimental Protocol: Crude Peptide Purity Analysis by Capillary Electrophoresis (CE)
-
Sample and System Preparation:
-
CE System: A Bio-Rad BioFocus or similar system.[13]
-
Capillary: A fused-silica capillary.[13]
-
Buffer: Prepare and filter a suitable separation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5).[13]
-
Sample Preparation: Dissolve the crude peptide in the separation buffer or a diluted version of it to a concentration of approximately 0.1-0.5 mg/mL.[13]
-
-
Electrophoretic Separation:
-
Rinse the capillary with the separation buffer.
-
Inject the sample into the capillary using pressure or voltage.
-
Apply a high voltage (e.g., 10-30 kV) across the capillary.
-
Monitor the separation using an integrated UV detector, typically at 200-214 nm.[13]
-
-
Data Analysis:
-
Analyze the resulting electropherogram.
-
Calculate purity based on the relative peak areas, similar to HPLC analysis.
-
Mandatory Visualization
The following diagrams illustrate the overall workflow of peptide synthesis and analysis, and a decision tree for selecting the appropriate purity assessment method.
Caption: General workflow from Solid-Phase Peptide Synthesis (SPPS) to Purity Analysis.
Caption: Decision tree for selecting a peptide purity analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. cris.unibo.it [cris.unibo.it]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-Glu(OtBu)-OH [cem.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Peptides Synthesized with H-Glu(OtBu) and Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peptides synthesized using the glutamic acid derivative H-Glu-OtBu against those produced with modern, alternative methods. We will delve into the experimental data, detailed protocols, and the underlying chemical principles that can influence the biological activity of the final peptide product.
The incorporation of glutamic acid is a critical step in the synthesis of a vast array of biologically active peptides. Historically, derivatives like Z-Glu(OtBu)-ONp, which is closely related to strategies involving this compound, were widely used. However, the landscape of peptide synthesis has largely shifted towards more efficient, safer, and higher-purity methods, primarily based on Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistries.[1] This evolution is driven by the desire for milder deprotection conditions and faster coupling times, which can lead to purer peptide products.[1]
Comparing Synthesis Strategies: A Focus on Purity and Potential Biological Impact
The choice of glutamic acid derivative is intrinsically linked to the overarching peptide synthesis strategy. The two most prevalent modern alternatives to the classical Z-group or similar strategies are the Fmoc- and Boc-based approaches.[1]
| Synthesis Strategy | Nα-Protecting Group | Side-Chain Protection (Glu) | Deprotection Conditions for Nα | Key Advantages | Potential Impact on Biological Activity |
| Classical (e.g., Z-strategy related) | Z (Benzyloxycarbonyl) | OtBu (tert-butyl ester) | Harsh (e.g., catalytic hydrogenation, strong acids)[1] | Well-established for solution-phase synthesis.[2][3] | Harsher deprotection steps may lead to side reactions and impurities, potentially altering the peptide's conformation and biological activity. |
| Boc-SPPS | Boc (tert-butyloxycarbonyl) | OBzl (benzyl ester) | Strong acid (e.g., TFA).[1][4] | Robust and effective, particularly for complex peptides.[1] | Repeated strong acid use can cause degradation of sensitive sequences, potentially generating truncated or modified peptides that could have altered or no biological activity.[1] |
| Fmoc-SPPS | Fmoc (9-fluorenylmethoxycarbonyl) | OtBu (tert-butyl ester) | Mild base (e.g., piperidine).[1][5] | Milder deprotection, leading to higher purity crude products and suitability for a wider range of peptide sequences.[1] | Generally yields peptides with higher purity, which is crucial for accurate assessment of biological activity and reducing off-target effects. |
Note: this compound is the deprotected form of a glutamic acid derivative with a tert-butyl ester protecting the side-chain carboxyl group. It would be incorporated into a peptide chain using a temporary Nα-protecting group, such as Boc or Z. The comparison above situates this within the broader context of these synthesis strategies.
Experimental Protocols for Synthesis and Biological Evaluation
To ensure a fair comparison, standardized protocols for peptide synthesis and subsequent biological activity assays are essential.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical manual coupling cycle in Fmoc-based SPPS, a common modern alternative.
Caption: A typical Fmoc-SPPS cycle for incorporating an amino acid.
A similar workflow would be followed for Boc-SPPS, with the key difference being the use of a strong acid for the deprotection step. For a classical solution-phase synthesis using a derivative like Z-Glu(OtBu)-ONp, the peptide is built step-by-step in a solvent, with purification after each step.[2][3]
Protocols for Assessing Biological Activity
The biological activity of the synthesized peptides can be evaluated using a variety of in vitro assays. The choice of assay depends on the intended function of the peptide.
1. Cytotoxicity Assays: These are crucial for drug development to assess the toxic effects of a peptide.[6]
-
MTT Assay: This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[6]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized peptide for a specified duration.
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.[6]
-
Protocol:
-
Culture cells and treat them with the peptide as in the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate and measure the absorbance to determine the amount of LDH released.
-
-
2. Antioxidant Activity Assays: Many bioactive peptides exhibit antioxidant properties.
-
DPPH Radical Scavenging Assay: This assay measures the ability of a peptide to donate a hydrogen atom to the stable DPPH radical.[7]
-
Protocol:
-
Prepare a working solution of DPPH in a suitable solvent (e.g., methanol).
-
Add various concentrations of the peptide to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the decrease in absorbance at 517 nm.[7]
-
-
-
Intracellular ROS Assay: This cell-based assay uses a fluorescent probe like DCFH-DA to measure the levels of reactive oxygen species (ROS) within cells.[7]
3. Peptide Stability Assay: The stability of a peptide in a biological environment is crucial for its therapeutic potential.[8][9]
-
Protocol:
-
Incubate the synthesized peptide in human blood plasma or cell culture supernatant at 37°C.[8][9]
-
At various time points, precipitate the plasma proteins using an organic solvent.[8]
-
Analyze the supernatant using RP-HPLC or LC-MS to quantify the remaining intact peptide and identify degradation products.[8][9]
-
Signaling Pathway Example: Gonadotropin-Releasing Hormone (GnRH)
Peptides containing glutamic acid are integral to many biological signaling pathways. For instance, analogues of GnRH, a decapeptide hormone, often contain glutamic acid.[10] These analogues are used to treat various hormone-dependent diseases. The simplified signaling pathway of GnRH is depicted below.
Caption: A simplified diagram of the GnRH signaling pathway.[10]
Conclusion
While this compound can be used to synthesize peptides, particularly in the context of older, solution-phase methods, modern Fmoc- and Boc-based solid-phase peptide synthesis offer significant advantages in terms of efficiency, safety, and the purity of the final product.[1] The higher purity achieved with these modern techniques is paramount for obtaining reliable and reproducible data in biological assays and for the development of peptide-based therapeutics. Impurities arising from harsher synthesis and deprotection methods can potentially interfere with biological assays, leading to misleading results. Therefore, for research and drug development purposes, the use of modern, well-characterized synthesis methods like Fmoc-SPPS is highly recommended to ensure the biological activity observed is truly that of the target peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for H-Glu-OtBu
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of H-Glu-OtBu (L-Glutamic acid α-tert-butyl ester), a common reagent in peptide synthesis and drug development. Adherence to these procedures will help protect laboratory personnel and the environment.
Quantitative Safety Data
While specific quantitative hazard data for this compound is limited, the following information, gathered from safety data sheets of closely related compounds, provides a basis for safe handling and storage.
| Parameter | Value | Source |
| Storage Temperature | Do not store above 5˚C (41˚F) | [1] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …) | [1] |
| Toxicity | The product itself and its degradation products are not considered toxic. | [1] |
Experimental Protocol for Disposal
The disposal of this compound should always be conducted in accordance with federal, state, and local environmental control regulations[1]. The following protocol outlines a general procedure for its safe disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Splash goggles
-
Full laboratory suit
-
Dust respirator
-
Chemical-resistant gloves
-
Boots
A self-contained breathing apparatus should be used to avoid inhalation of the product, and it is recommended to consult a specialist for specific protective clothing advice[1].
2. Spill Management:
-
Small Spills: Use appropriate tools to carefully place the spilled material into a convenient and clearly labeled waste disposal container[1].
-
Large Spills: Utilize a shovel to transfer the spilled material into a suitable waste disposal container[1].
3. Waste Collection and Disposal:
-
Step 1: Collection: Collect all this compound waste, including any contaminated materials such as weighing paper or pipette tips, into a designated, compatible, and tightly sealed container.
-
Step 2: Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
Step 3: Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition[1].
-
Step 4: Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow
References
Essential Safety and Operational Guide for Handling H-Glu-OtBu
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with H-Glu-OtBu (L-Glutamic acid α-tert-butyl ester). The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure. The following table summarizes the recommended safety measures.
| Equipment/Control | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles.[1][2] | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][3][4] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat.[1] For spill response, a full suit is recommended.[1][3] | Protects skin and clothing from contamination. |
| Respiratory Protection | A dust respirator should be used, especially if dust is generated.[1][3] In case of spills or insufficient ventilation, a self-contained breathing apparatus (SCBA) is advised to prevent inhalation.[1][3] | Prevents inhalation of harmful dust particles. |
| Engineering Controls | Work in a well-ventilated area. Use process enclosures or local exhaust ventilation to keep airborne levels below exposure limits.[1] | Minimizes the concentration of airborne contaminants. |
| Hygiene Measures | Wash hands thoroughly after handling and before eating, drinking, or smoking.[1] | Prevents accidental ingestion. |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a designated area, such as a chemical fume hood.
-
Keep the compound away from heat and potential sources of ignition.[1][3]
Storage:
-
Keep in a cool, dry, and well-ventilated place.[2] Some sources recommend refrigeration at 2-8°C, away from light, or even colder temperatures of -20°C or -80°C for stock solutions to prevent degradation.[5][6] One safety data sheet for a similar compound suggests not storing above 5°C (41°F).[1][3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation:
-
All this compound waste, including contaminated materials like gloves, weighing papers, and pipette tips, should be considered hazardous waste.[4]
-
Collect this waste in a designated, clearly labeled, and sealed container.[4] Do not mix with non-hazardous waste.[4]
Waste Collection and Storage:
-
Use a compatible, tightly sealed container for waste collection, such as glass or polyethylene.[4]
-
Label the container clearly with "Hazardous Waste" and the full chemical name.[4]
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.[4]
Disposal Procedure:
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]
Emergency Procedures
Spills:
-
Small Spills: Use appropriate tools to carefully place the spilled solid material into a convenient waste disposal container.[1][3]
-
Large Spills: Use a shovel to place the spilled material into a suitable waste disposal container.[1][3] For large spills, more extensive PPE, including a full suit, splash goggles, dust respirator, boots, and gloves, is recommended.[1][3]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.[1] If you wear contact lenses, remove them if it is easy to do so.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
Inhalation: If inhaled, move the person to fresh air.[1] If the person is not breathing, give artificial respiration.[1]
-
Ingestion: Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1]
In all cases of significant exposure or if symptoms persist, seek medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
